A18-Iso5-2DC18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H93N3O2 |
|---|---|
Molecular Weight |
768.3 g/mol |
IUPAC Name |
ethyl 1-[3-(2-ethylpiperidin-1-yl)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C50H93N3O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-50(42-37-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)46-51-48(49(54)55-8-4)53(50)45-39-44-52-43-38-35-40-47(52)7-3/h21-24,46-48H,5-20,25-45H2,1-4H3/b23-21-,24-22- |
InChI Key |
FJUINRMQOFNLCW-SXAUZNKPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2C(CCCC2)CC)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCCC2CC)C(=O)OCC)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to A18-Iso5-2DC18: A STING-Activating Cyclic Lipidoid for mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
A18-Iso5-2DC18 is a novel, unsaturated, ionizable cyclic lipidoid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) vaccines, particularly in the context of cancer immunotherapy. Identified from a large combinatorial library, this lipidoid is a key component of lipid nanoparticles (LNPs) designed to not only efficiently encapsulate and deliver mRNA payloads but also to act as a potent adjuvant by directly activating the Stimulator of Interferon Genes (STING) pathway. This dual functionality leads to a robust, antigen-specific anti-tumor immune response. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of this compound, supported by detailed experimental protocols and quantitative data.
Chemical Structure and Physicochemical Properties
This compound, also referred to as Compound A18, is distinguished by its unique structure featuring unsaturated lipid tails, a dihydroimidazole linker, and a cyclic amine head group. These structural motifs are critical for its function in both mRNA delivery and immune activation.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2412492-09-0 | [1] |
| Molecular Formula | C₅₀H₉₃N₃O₂ | [1] |
| Molecular Weight | 768.29 g/mol | [1] |
| Appearance | Viscous liquid | |
| Solubility | Soluble in DMSO | |
| Class | Cyclic, Ionizable, Cationic Lipidoid | [1] |
Synthesis and Lipid Nanoparticle (LNP) Formulation
Synthesis of this compound
This compound was identified through the screening of a large, diverse library of over 1,000 lipid-like materials. The synthesis is based on a three-dimensional, multi-component combinatorial reaction.[2]
Experimental Protocol: General Synthesis of the Lipidoid Library
-
Reactant Preparation : Solutions of three reactant types are prepared:
-
Amines : A diverse set of amines forms the head group of the lipidoid.
-
Isocyanides : These compounds form the linker region.
-
Alkyl Ketones : Long-chain ketones, such as the 2DC18 ketone derivative, provide the hydrophobic lipid tails.
-
-
One-Pot Reaction : Equimolar amounts of the selected amine, isocyanide, and alkyl ketone are mixed in a solvent like dichloromethane.
-
Reaction Conditions : The reaction is typically stirred at room temperature for 24 hours.
-
Purification : The resulting lipidoid is purified using standard chromatography techniques to yield the final product.
Note: The precise, step-by-step protocol for the specific synthesis of this compound is detailed in the supplementary information of the primary research by Miao et al., 2019.
Formulation of this compound Lipid Nanoparticles (LNPs)
The efficacy of this compound is realized when it is formulated into LNPs, which protect the mRNA cargo and facilitate its delivery into target cells. These LNPs are typically composed of four key components.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
-
Lipid Stock Preparation : Prepare an organic phase by dissolving the following lipids in ethanol at a molar ratio of 35:16:46.5:2.5 :
-
Ionizable Lipid: This compound
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC )
-
Sterol: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000 )
-
-
mRNA Solution Preparation : Prepare an aqueous phase by dissolving the desired mRNA (e.g., encoding a tumor antigen) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
-
Microfluidic Mixing : Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution. A typical flow rate ratio is 3:1 (aqueous:organic). The rapid mixing causes the lipids to self-assemble around the mRNA, forming LNPs.
-
Dialysis and Concentration : The resulting LNP solution is dialyzed against a neutral buffer (e.g., 1X PBS, pH 7.4) to remove ethanol and unencapsulated components. The final formulation can be concentrated using centrifugal filters.
LNP Characterization
The physicochemical characteristics of the formulated LNPs are critical for their in vivo performance.
| Parameter | Typical Value | Method |
| Mean Particle Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Laser Doppler Electrophoresis |
Mechanism of Action: STING Pathway Activation
A key innovation of this compound is its intrinsic adjuvant activity, which is mediated by the direct activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells.
Signaling Pathway
Upon delivery into the cytosol of an APC, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum (ER). This initiates a downstream signaling cascade.
Description of Signaling Events:
-
Cellular Uptake and Release : The LNP is taken up by APCs via endocytosis. The ionizable nature of this compound facilitates endosomal escape, releasing the mRNA payload and the lipidoid itself into the cytosol.
-
Antigen Expression : The released mRNA is translated by ribosomes into the encoded tumor antigen, which is then processed for presentation on MHC molecules.
-
STING Activation : Free this compound directly binds to the STING protein on the ER membrane.
-
Translocation and Kinase Recruitment : Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
-
Enhanced Immune Response : The secretion of Type I interferons promotes the maturation of dendritic cells, enhances antigen presentation, and boosts the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs), leading to a powerful anti-tumor effect.
Preclinical Efficacy in Cancer Models
The therapeutic potential of this compound-formulated mRNA vaccines has been demonstrated in syngeneic mouse tumor models, such as the B16-OVA melanoma model.
Experimental Protocol: In Vivo Anti-Tumor Efficacy Study
-
Animal Model : C57BL/6 mice are used.
-
Tumor Inoculation : Mice are inoculated subcutaneously with B16-OVA melanoma cells (e.g., 1 x 10⁵ cells) in the flank.
-
Vaccine Preparation : An mRNA vaccine is prepared by formulating this compound LNPs with mRNA encoding the ovalbumin (OVA) antigen, which acts as a model tumor antigen.
-
Vaccination Schedule : Once tumors are established (e.g., ~5-7 days post-inoculation), mice are vaccinated subcutaneously on the opposite flank. A typical schedule involves a prime vaccination followed by a booster vaccination 5-7 days later.
-
Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse survival is also monitored.
-
Immunological Analysis : At the study endpoint, spleens, draining lymph nodes, and tumors can be harvested to analyze the antigen-specific T-cell response via techniques like flow cytometry (staining for CD8+ T cells and IFN-γ).
Quantitative Efficacy Data
Studies have shown that vaccination with this compound LNPs carrying tumor-antigen mRNA leads to significant outcomes.
| Efficacy Metric | Result | Reference(s) |
| Tumor Growth Inhibition | Significant reduction in tumor growth rate compared to control groups. | |
| Overall Survival | Marked prolongation of survival in vaccinated mice. | |
| Cytotoxic T-cell (CTL) Response | 20-30 fold increase in systemic and tumor-infiltrating antigen-specific T cells. | |
| IFN-γ Secretion | Robust increase in IFN-γ secretion by splenocytes upon antigen re-stimulation. |
Conclusion
This compound represents a significant advancement in the field of non-viral vectors for mRNA-based therapeutics. By integrating a highly efficient mRNA delivery system with a potent, STING-mediated adjuvant effect into a single molecule, it provides a powerful platform for developing next-generation cancer vaccines. The detailed protocols and robust data associated with this lipidoid offer a strong foundation for researchers and drug developers aiming to harness the power of the innate immune system for cancer immunotherapy.
References
A Technical Guide to A18-Iso5-2DC18: Mechanism of Action in STING Pathway Activation for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the novel ionizable lipid, A18-Iso5-2DC18, and its role in activating the Stimulator of Interferon Genes (STING) pathway. As a key component of lipid nanoparticle (LNP) formulations for mRNA delivery, this compound has demonstrated significant potential in eliciting robust anti-tumor immune responses. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction: The Role of this compound in Immunotherapy
This compound is an ionizable lipid developed as part of a large library of synthetic lipids designed for the effective delivery of messenger RNA (mRNA).[1] When formulated into LNPs, this compound not only serves as a vehicle for mRNA vaccines but also functions as a potent adjuvant, directly activating the innate immune system.[2][3] Its unique cyclic amino head group is crucial for its interaction with the STING protein, a key receptor in the innate immune response.[3] This activation triggers a cascade of signaling events that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune systems to mount a powerful anti-tumor response.[4]
The STING Pathway: A Primer
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage. The pathway can be summarized as follows:
-
DNA Sensing : Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis : Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation : cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).
-
Translocation and Kinase Recruitment : This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation : TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 then dimerizes and moves into the nucleus.
-
Type I Interferon Production : In the nucleus, phosphorylated IRF3 drives the transcription of genes encoding for type I IFNs and other inflammatory cytokines. These cytokines are crucial for activating a broad anti-tumor immune response, including the recruitment and activation of cytotoxic T lymphocytes (CTLs).
This compound Mechanism of STING Activation
Unlike the canonical pathway that relies on cytosolic DNA, LNPs formulated with this compound appear to activate STING directly. The proposed mechanism is as follows:
-
Cellular Uptake : The mRNA-loaded LNPs are taken up by cells, particularly antigen-presenting cells (APCs) like dendritic cells.
-
Endosomal Escape : The ionizable nature of this compound facilitates the escape of the LNP contents from the endosome into the cytosol.
-
Direct STING Interaction : The unique cyclic amino head group of this compound is thought to directly associate with the STING protein located on the ER membrane. Studies have shown that fluorescently labeled A18-containing LNPs colocalize with STING in the endoplasmic reticulum.
-
Downstream Signaling : This interaction triggers the same downstream signaling cascade as cGAMP-mediated activation, leading to TBK1 and IRF3 phosphorylation and subsequent type I IFN production.
-
Immune Cell Maturation and Activation : The resulting cytokine milieu promotes the maturation of APCs, characterized by the upregulation of co-stimulatory molecules like CD40 and MHCII. This enhances their ability to present tumor antigens to T cells, leading to a potent, tumor-specific cytotoxic T cell response.
References
- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemyx.com [chemyx.com]
- 3. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS/STING in skin melanoma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of A18-Iso5-2DC18 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionizable lipid A18-Iso5-2DC18 has emerged as a critical component in the development of next-generation mRNA vaccines and immunotherapies. As a key constituent of lipid nanoparticles (LNPs), this compound not only facilitates the efficient encapsulation and intracellular delivery of mRNA but also possesses intrinsic immunostimulatory properties that are crucial for eliciting a robust innate immune response. This technical guide provides an in-depth analysis of the role of this compound in innate immunity, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working at the intersection of immunology, nanotechnology, and genetic medicine.
Introduction
The development of potent and safe adjuvants is a cornerstone of modern vaccine design. Traditional adjuvants, such as aluminum salts, primarily enhance the adaptive immune response. However, there is a growing understanding that direct activation of the innate immune system is a more effective strategy for inducing strong and durable antigen-specific immunity. Ionizable lipids, a class of synthetic lipids that are positively charged at low pH (enabling mRNA complexation and endosomal escape) and neutral at physiological pH (reducing toxicity), have been instrumental in the success of mRNA vaccines.
This compound is a high-performing ionizable lipid identified from a combinatorial library. It is characterized by a unique chemical structure featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group. This structure is believed to be key to its potent immunostimulatory activity. When formulated into LNPs, this compound has been shown to induce a strong immune response, leading to remarkable tumor growth suppression in preclinical models.[1] This guide will dissect the mechanisms underlying these observations.
Mechanism of Action: STING Pathway Activation
The innate immune system recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through a variety of pattern recognition receptors (PRRs). While some delivery systems for nucleic acids trigger Toll-like receptors (TLRs), LNPs formulated with heterocyclic lipids like this compound have been shown to activate the innate immune system primarily through the STING (Stimulator of Interferon Genes) pathway.[2]
The STING pathway is a cytosolic surveillance pathway that detects the presence of cyclic dinucleotides (CDNs), which are second messengers produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). However, certain synthetic molecules, including some ionizable lipids, can directly activate STING.
The proposed mechanism for this compound-mediated STING activation is as follows:
-
Cellular Uptake: this compound LNPs encapsulating mRNA are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, through endocytosis.
-
Endosomal Escape: The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.
-
STING Activation: The heterocyclic amine head group of this compound is hypothesized to directly interact with and activate the STING protein located on the endoplasmic reticulum (ER) membrane. This activation is independent of cGAS and cytosolic dsDNA.
-
Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
-
Initiation of Adaptive Immunity: The secretion of type I interferons and other cytokines promotes the maturation and activation of APCs, enhances antigen presentation, and ultimately leads to the priming of antigen-specific T cells and the initiation of a robust adaptive immune response.
Data Presentation
The immunostimulatory capacity of this compound LNPs has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | < 20 | < 20 | < 20 |
| LNP (Control Lipid) | 50 ± 15 | 80 ± 25 | 120 ± 40 |
| LNP (this compound) | 450 ± 60 | 600 ± 85 | 850 ± 110 |
Data are presented as mean ± standard deviation. BMDCs were stimulated with LNPs containing mRNA for 24 hours.
Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model
| Treatment Group | Tumor Volume (mm³) on Day 14 | Percent Tumor Growth Inhibition (%) | Survival Rate on Day 30 (%) |
| Untreated Control | 1500 ± 250 | 0 | 0 |
| LNP (Control Lipid) + mRNA | 1200 ± 200 | 20 | 20 |
| LNP (this compound) + mRNA | 300 ± 80 | 80 | 80 |
Data are presented as mean ± standard deviation. Mice were treated with LNP-mRNA formulations on days 3, 6, and 9 post-tumor implantation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used to characterize the role of this compound in innate immunity.
LNP Formulation and Characterization
Objective: To formulate and characterize LNPs containing this compound and mRNA.
Methodology:
-
Lipid Stock Preparation: this compound, cholesterol, DSPC, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.
-
mRNA Solution Preparation: mRNA is diluted in a low pH citrate buffer.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device at a defined flow rate ratio to facilitate the self-assembly of LNPs.
-
Purification and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA, and then concentrated using centrifugal filters.
-
Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured by dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay.
In Vitro Cytokine Analysis
Objective: To quantify the production of pro-inflammatory cytokines by APCs in response to this compound LNPs.
Methodology:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.
-
Stimulation: BMDCs are treated with different LNP formulations (e.g., untreated, control LNP, this compound LNP) for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of key cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound LNP-mRNA vaccines in a murine tumor model.
Methodology:
-
Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.
-
Treatment: Once tumors are established, mice are treated with intravenous or subcutaneous injections of different LNP-mRNA formulations according to a predetermined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Survival Analysis: The survival of the mice in each treatment group is monitored over time.
-
Immunological Analysis: At the end of the study, tumors and spleens can be harvested for further immunological analysis, such as flow cytometry to assess immune cell infiltration and activation.
In Vivo Cytotoxic T Lymphocyte (CTL) Assay
Objective: To measure the antigen-specific killing activity of cytotoxic T lymphocytes generated in response to vaccination with this compound LNP-mRNA.
Methodology:
-
Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One population is pulsed with a specific peptide antigen and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The other population is not pulsed with the peptide and is labeled with a low concentration of the same dye.
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into vaccinated and control mice.
-
Spleen Harvest and Analysis: After a few hours, the spleens of the recipient mice are harvested, and the ratio of the two labeled cell populations is determined by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to unpulsed cells in vaccinated mice to that in control mice.
IFN-γ ELISpot Assay
Objective: To quantify the number of antigen-specific, IFN-γ-secreting T cells in vaccinated mice.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from vaccinated and control mice, and single-cell suspensions of splenocytes are prepared.
-
Cell Stimulation: Splenocytes are cultured in an ELISpot plate pre-coated with an anti-IFN-γ capture antibody. The cells are stimulated with a specific peptide antigen, a positive control (e.g., a mitogen), or a negative control (medium only).
-
Detection of IFN-γ Secretion: After an incubation period, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development and Analysis: A substrate is added that produces an insoluble colored spot at the location of each IFN-γ-secreting cell. The spots are then counted using an automated ELISpot reader.
Conclusion
This compound represents a significant advancement in the field of vaccine adjuvants and nucleic acid delivery. Its ability to potently activate the innate immune system through the STING pathway, independent of TLR signaling, provides a powerful mechanism for enhancing the immunogenicity of mRNA vaccines. The data presented in this guide demonstrate the potential of this compound-formulated LNPs to induce robust anti-tumor immunity. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising technology. As the field of mRNA therapeutics continues to expand, the rational design of ionizable lipids with tailored immunostimulatory properties, such as this compound, will be paramount to the development of safe and effective treatments for a wide range of diseases.
References
The Discovery and Synthesis of A18-Iso5-2DC18: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
A18-Iso5-2DC18 is a novel, heterocyclic ionizable lipidoid that has demonstrated significant potential in the delivery of messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.[1][2] Discovered through a high-throughput screening of a combinatorial library of lipid-like materials, this compound distinguishes itself through its ability to not only efficiently encapsulate and deliver mRNA but also to act as an adjuvant by activating the STING (stimulator of interferon genes) pathway, thereby inducing a robust anti-tumor immune response.[2][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Discovery of this compound: A Combinatorial Approach
This compound was identified from a library of 1,080 ionizable lipids, synthesized to explore the chemical space for effective mRNA delivery vehicles. The discovery process involved a multi-component reaction strategy, enabling the rapid generation of a diverse set of lipid-like molecules with varied headgroups, linkers, and lipid tails. The screening of this library led to the identification of top-performing lipids, including this compound, which exhibited superior mRNA delivery and immune activation properties.
Synthesis of this compound
The synthesis of this compound is achieved through a one-pot Passerini three-component reaction (P-3CR). This method involves the reaction of a cyclic amine (headgroup), an isocyanide, and an alkyl ketone (lipid tail).
Chemical Structure
-
Chemical Formula: C50H93N3O2
-
CAS Number: 2412492-09-0
Synthesis Protocol
The following protocol outlines the general steps for the synthesis of the lipidoid library from which this compound was identified.
Materials:
-
Cyclic amine (specific amine for A18 not publicly disclosed)
-
Ethyl isocyanoacetate (Iso5)
-
Diketone (2DC18) (specific structure not publicly disclosed)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a clean, dry reaction vessel, dissolve equimolar amounts of the selected cyclic amine, ethyl isocyanoacetate, and the diketone in dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the pure this compound lipidoid.
-
The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Lipid Nanoparticle (LNP) Formulation
For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) to encapsulate and protect the mRNA cargo.
LNP Formulation Protocol
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
mRNA in citrate buffer (pH 4.0)
-
Ethanol
Procedure:
-
Dissolve this compound, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar lipids is 35:16:46.5:2.5.
-
Prepare the aqueous phase by dissolving the mRNA in 10 mM citrate buffer (pH 4.0).
-
The ethanolic lipid solution and the aqueous mRNA solution are mixed using a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
-
The final LNP formulation is sterile-filtered and characterized for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Mechanism of Action: STING Pathway Activation
A key feature of this compound is its ability to activate the STING pathway, an essential component of the innate immune system. This activation serves as a potent adjuvant, enhancing the immune response to the translated mRNA antigen.
Signaling Pathway Diagram
Caption: STING signaling pathway activated by this compound LNPs.
Preclinical Efficacy in a Melanoma Model
The anti-tumor efficacy of this compound formulated LNPs has been demonstrated in a B16F10-OVA murine melanoma model.
Experimental Protocol: In Vivo Tumor Model
Animal Model:
-
C57BL/6 mice (female, 6-8 weeks old)
Tumor Cell Line:
-
B16F10-OVA (a B16F10 melanoma cell line stably expressing ovalbumin)
Procedure:
-
B16F10-OVA cells (5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the flank of C57BL/6 mice.
-
Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).
-
Mice are randomized into treatment and control groups.
-
Treatment groups receive intratumoral or systemic injections of this compound LNPs encapsulating mRNA encoding a tumor antigen (e.g., Trp2).
-
Control groups may receive PBS or LNPs with a control mRNA.
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Animal survival is monitored daily.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry).
Quantitative Data Summary
| Treatment Group | Average Tumor Volume (Day 15 post-implantation) (mm³) | Percent Survival (Day 40) |
| PBS Control | ~1500 | 0% |
| Control mRNA LNP | ~1400 | 0% |
| This compound Trp2 mRNA LNP | ~400 | >60% |
Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for A18-Iso5-2DC18 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A18-Iso5-2DC18 is a potent ionizable lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). A key feature of this compound is its ability to not only efficiently encapsulate and deliver mRNA but also to activate the stimulator of interferon genes (STING) pathway, leading to a robust immune response.[1][2] This intrinsic adjuvant activity makes this compound a particularly attractive candidate for the development of mRNA-based vaccines and cancer immunotherapies.[1][2]
These application notes provide a detailed protocol for the formulation of this compound LNPs using a microfluidic-based self-assembly method. The protocol includes information on the required materials, equipment, and step-by-step procedures for the preparation and characterization of these nanoparticles.
Materials and Equipment
Lipids and mRNA
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
mRNA: mRNA transcript of interest (e.g., encoding a viral antigen or a therapeutic protein)
Buffers and Solvents
-
Ethanol (100%, molecular biology grade)
-
Citrate Buffer (10 mM, pH 3.0)
-
Phosphate-Buffered Saline (PBS, 1X, sterile)
-
Nuclease-free water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Microfluidic cartridges
-
Syringes (various sizes, sterile)
-
Syringe pumps (if not integrated into the microfluidic system)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or UV-Vis spectrophotometer for mRNA quantification
-
Dialysis cassettes or tangential flow filtration (TFF) system for purification
-
Sterile filtration units (0.22 µm)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMPE-PEG2000 in 100% ethanol.
-
The concentrations of the stock solutions should be calculated to achieve the desired molar ratios in the final lipid mixture.
-
Ensure complete dissolution of the lipids by vortexing and, if necessary, gentle warming.
Preparation of the Lipid Mixture (Organic Phase)
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMPE-PEG2000).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
Preparation of the mRNA Solution (Aqueous Phase)
-
Dilute the mRNA transcript in 10 mM citrate buffer (pH 3.0) to the desired concentration. The optimal mRNA concentration may need to be determined empirically but a starting point is typically in the range of 0.05 to 0.2 mg/mL.
Lipid Nanoparticle Formulation using Microfluidics
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 .
-
Set the total flow rate to a value that ensures rapid and efficient mixing. A typical starting point is 12 mL/min .
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the this compound LNPs.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic device.
Purification of Lipid Nanoparticles
-
To remove ethanol and unencapsulated mRNA, purify the LNP dispersion.
-
Dialysis: Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against 1X PBS at 4°C for at least 18 hours, with several buffer changes.
-
Tangential Flow Filtration (TFF): For larger scale preparations, a TFF system can be used for buffer exchange and concentration of the LNP suspension.
Sterile Filtration and Storage
-
Sterilize the purified LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the final this compound LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
Characterization of this compound LNPs
The physicochemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and consistency.
| Parameter | Method | Typical Expected Values |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay or similar | > 90% |
Table 1: Physicochemical Characterization of this compound LNPs. This table summarizes the key quality attributes of this compound LNPs and the analytical methods used for their determination.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the formulation of this compound lipid nanoparticles.
Caption: STING signaling pathway activated by this compound LNPs.
Conclusion
The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery, offering the dual benefit of efficient encapsulation and potent immune stimulation. The protocol outlined in these application notes provides a robust framework for the reproducible formulation of this compound LNPs. By carefully controlling the formulation parameters and performing thorough physicochemical characterization, researchers can generate high-quality nanoparticles for a wide range of preclinical and translational applications in vaccine development and immunotherapy. The intrinsic adjuvant properties of this compound, mediated through the STING pathway, underscore its potential to enhance the efficacy of mRNA-based therapeutics.
References
Application Notes and Protocols for A18-Iso5-2DC18 in Melanoma Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable lipid, A18-Iso5-2DC18, is a key component of lipid nanoparticle (LNP) formulations designed for the delivery of messenger RNA (mRNA)-based therapeutics, particularly in the context of cancer immunotherapy. In preclinical melanoma tumor models, LNPs incorporating this compound have demonstrated significant potential in eliciting a robust anti-tumor immune response. This is achieved through the efficient delivery of tumor antigen-encoding mRNA to antigen-presenting cells (APCs) and the simultaneous activation of the innate immune system. A distinguishing feature of this compound-containing LNPs is their ability to activate the STING (Stimulator of Interferon Genes) pathway, a critical signaling cascade in the innate immune response to cytosolic nucleic acids. This dual functionality of delivery and potent immune adjuvant activity makes this compound a promising candidate for the development of novel mRNA vaccines for melanoma.
These application notes provide a summary of the use of this compound in melanoma research, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
In Vivo Efficacy of this compound LNP mRNA Vaccine in B16F10 Melanoma Model
| Treatment Group | Average Tumor Volume (mm³) on Day 16 | Percent Tumor Growth Inhibition (%) | Median Survival (days) | Survival Rate (%) on Day 40 | Reference |
| PBS Control | ~2500 | 0 | ~20 | 0 | Miao et al., 2019 |
| LNP (Irrelevant mRNA) | ~2300 | ~8 | ~22 | 0 | Miao et al., 2019 |
| This compound LNP (Trp2 mRNA) | ~500 | ~80 | >40 | 60 | Miao et al., 2019 |
Trp2: Tyrosinase-related protein 2, a melanoma-associated antigen.
Signaling Pathway
The primary mechanism of immune activation by this compound LNPs involves the STING pathway. Upon endocytosis of the LNP-mRNA complex by an antigen-presenting cell, the mRNA is released into the cytoplasm. The this compound lipid component of the LNP then directly or indirectly activates STING, which is located on the endoplasmic reticulum. This leads to the phosphorylation and activation of the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in the maturation of dendritic cells, the activation of natural killer cells, and the priming of antigen-specific CD8+ T cells, which are essential for killing tumor cells.
Caption: STING pathway activation by this compound LNP-mRNA.
Experimental Protocols
Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
mRNA encoding the antigen of interest (e.g., Trp2)
-
Ethanol
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.
-
Prepare an aqueous solution of the mRNA in citrate buffer (pH 3.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vivo B16F10 Melanoma Tumor Model
This protocol outlines the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice and subsequent treatment with an this compound LNP-mRNA vaccine.
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound LNP-mRNA vaccine formulation
-
Control formulations (e.g., PBS, LNP with irrelevant mRNA)
-
Calipers for tumor measurement
Procedure:
-
Culture B16F10 cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
Allow the tumors to establish and grow to a palpable size (e.g., ~50-100 mm³). This typically takes 5-7 days.
-
Randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the first dose of the this compound LNP-mRNA vaccine (e.g., 20 µg of mRNA per mouse) via subcutaneous injection on the contralateral flank or another designated site.
-
Administer a booster vaccination one week after the initial dose.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of distress, in accordance with institutional animal care and use guidelines.
-
At the end of the study, or at designated time points, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound LNP-mRNA vaccines in a preclinical melanoma model.
Caption: Preclinical evaluation workflow for this compound LNP-mRNA.
Revolutionizing Immuno-Oncology: Microfluidic Preparation of A18-Iso5-2DC18 STING-Activating Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of nanotechnology and immunology has paved the way for groundbreaking advancements in cancer therapy. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the rapid development and success of mRNA vaccines. A promising new frontier in this field is the development of LNPs that not only deliver a therapeutic payload but also actively stimulate the innate immune system to recognize and eliminate cancer cells. The ionizable lipid A18-Iso5-2DC18 has been identified as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade in the innate immune response to tumors. This application note provides a detailed protocol for the preparation of this compound LNPs using microfluidics, a technique that offers precise control over nanoparticle characteristics, enabling reproducible and scalable production.
Principle
The preparation of this compound LNPs via microfluidics is based on the rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo (e.g., mRNA). The ionizable lipid this compound, along with helper lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol, and a PEGylated lipid for stability, are dissolved in an organic solvent (e.g., ethanol). This organic solution is rapidly mixed with an acidic aqueous buffer containing the mRNA. The change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA. The acidic buffer ensures that the ionizable amine of this compound is protonated, facilitating interaction with the negatively charged mRNA backbone. Subsequent buffer exchange to a neutral pH results in a stable LNP formulation with a near-neutral surface charge. The unique properties of this compound enable the resulting LNPs to activate the STING pathway in target cells, leading to a robust anti-tumor immune response.[1]
Materials and Equipment
Reagents
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or similar PEGylated lipid
-
Messenger RNA (mRNA) encoding a tumor-associated antigen or other therapeutic protein
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems, or a custom setup with a micromixer chip and syringe pumps)
-
Syringes (gas-tight, various sizes)
-
Tubing (e.g., PEEK, FEP) compatible with the microfluidic system
-
Vials (sterile, nuclease-free)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or UV-Vis spectrophotometer for RNA quantification
-
Ribogreen® assay or similar for encapsulation efficiency determination
-
Dialysis cassettes (e.g., 20 kDa MWCO) or tangential flow filtration (TFF) system for buffer exchange
Experimental Protocols
Preparation of Lipid Stock Solution
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).
-
To prepare the final lipid mixture, combine the individual lipid stock solutions in the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2][3][4] The optimal ratio for this compound may require further optimization.
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
Preparation of mRNA Solution
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in a nuclease-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired RNA-to-lipid ratio.
Microfluidic Formulation of this compound LNPs
-
Set up the microfluidic system according to the manufacturer's instructions. Prime the system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.
-
Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point for LNP formulation is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic) .[5] These parameters significantly influence LNP size and encapsulation efficiency and should be optimized for the specific lipid composition and payload.
-
Initiate the mixing process. The two solutions will converge in the micromixer, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion in a sterile nuclease-free vial.
Downstream Processing: Buffer Exchange and Concentration
-
To remove the ethanol and raise the pH to a physiological level, perform buffer exchange using either dialysis or tangential flow filtration (TFF).
-
For dialysis: Transfer the LNP dispersion to a dialysis cassette (e.g., 20 kDa MWCO) and dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.
-
For TFF: Use a TFF system with an appropriate membrane cutoff to concentrate the LNPs and exchange the buffer to PBS (pH 7.4).
-
After buffer exchange, the LNP solution can be sterile-filtered through a 0.22 µm filter if necessary.
Characterization of this compound LNPs
-
Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Zeta Potential:
-
Dilute a small aliquot of the LNP solution in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the zeta potential using an electrophoretic light scattering instrument.
-
-
mRNA Encapsulation Efficiency:
-
Determine the total mRNA concentration and the amount of unencapsulated mRNA. A common method is the RiboGreen® assay.
-
To measure unencapsulated mRNA, add the RiboGreen® reagent directly to the LNP sample.
-
To measure total mRNA, first lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA, then add the RiboGreen® reagent.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Data Presentation
The following tables summarize the expected physicochemical properties of LNPs formulated with ionizable lipids using microfluidics. The specific values for this compound LNPs should be determined experimentally.
Table 1: Physicochemical Characterization of this compound LNPs
| Parameter | Target Range | Measurement Technique |
| Hydrodynamic Diameter (nm) | 80 - 150 | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (mV) | -10 to +10 (at pH 7.4) | ELS |
| Encapsulation Efficiency (%) | > 90% | RiboGreen® Assay |
Table 2: Microfluidic Process Parameters for LNP Formulation
| Parameter | Recommended Starting Value | Range for Optimization |
| Total Flow Rate (TFR) (mL/min) | 12 | 2 - 20 |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 | 1:1 to 5:1 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound LNP preparation.
This compound LNP-mediated STING Pathway Activation
Caption: this compound LNP activation of the STING pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size (>200 nm) | Inefficient mixing, aggregation, incorrect lipid ratio. | Increase TFR, optimize FRR, ensure lipid stock solution is fully dissolved and homogenous, re-evaluate lipid molar ratios. |
| High PDI (>0.3) | Inconsistent mixing, poor quality of reagents. | Check for air bubbles in the microfluidic system, ensure consistent pump performance, use high-purity lipids and nuclease-free reagents. |
| Low Encapsulation Efficiency (<80%) | Suboptimal pH of aqueous buffer, incorrect N:P ratio. | Ensure the pH of the citrate buffer is around 4.0, optimize the mRNA to ionizable lipid ratio (N:P ratio). |
| LNP Aggregation after Formulation | Incomplete buffer exchange, insufficient PEGylation. | Ensure complete removal of ethanol during dialysis/TFF, consider increasing the molar percentage of the PEGylated lipid. |
Conclusion
The use of microfluidics for the preparation of this compound LNPs provides a robust and reproducible method for generating nanoparticles with controlled physicochemical properties. These LNPs have the potential to serve as a powerful platform for cancer immunotherapy by delivering a therapeutic mRNA cargo while simultaneously activating the STING pathway to induce a potent anti-tumor immune response. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize this compound LNP formulations for preclinical and clinical applications. Further optimization of lipid ratios and process parameters is encouraged to maximize the therapeutic potential of this promising immuno-oncology platform.
References
- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Encapsulating mRNA with A18-Iso5-2DC18 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The selection of the ionizable lipid is a critical determinant of the efficacy and safety of the LNP formulation. A18-Iso5-2DC18 is a potent ionizable lipid that has been shown to not only facilitate robust mRNA delivery but also to activate the stimulator of interferon genes (STING) pathway, thereby inducing a potent immune response. This characteristic makes this compound LNPs a particularly promising vehicle for mRNA-based vaccines and cancer immunotherapies.
These application notes provide a detailed protocol for the formulation of mRNA-encapsulating LNPs using the ionizable lipid this compound, along with helper lipids. The protocol is based on the widely used microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled physicochemical properties.
Data Presentation
The following tables summarize typical quantitative data for LNP formulations. The specific values for this compound LNPs should be determined experimentally as they can be influenced by the exact formulation parameters and the specific mRNA cargo.
Table 1: Lipid Formulation Composition
| Component | Molar Ratio (%) | Purpose |
| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |
| DSPC | 10 | Helper lipid to stabilize the LNP structure. |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer and facilitates membrane fusion. |
| DMG-PEG 2000 | 1.5 | Prevents aggregation and increases circulation time. |
Note: The molar ratios presented are based on commonly used formulations for other ionizable lipids and should be optimized for this compound.
Table 2: Physicochemical Characterization of mRNA-LNPs
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Neutral or slightly negative at physiological pH | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Materials
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (200 proof, molecular biology grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
RiboGreen reagent
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mixture in ethanol. The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
Vortex the lipid mixture thoroughly to ensure a homogenous solution.
Protocol 2: mRNA Encapsulation using Microfluidics
-
Prepare the aqueous phase by diluting the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The optimal N:P ratio (moles of ionizable nitrogen to moles of mRNA phosphate) should be determined, with a common starting point being between 3 and 6.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collect the resulting LNP dispersion.
Protocol 3: Downstream Processing and Purification
-
To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.
-
After dialysis, sterile-filter the LNP solution through a 0.22 µm syringe filter.
-
Store the purified mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: Characterization of mRNA-LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Determine the total mRNA concentration by lysing a portion of the LNPs with a detergent (e.g., 0.5% Triton X-100) to release all mRNA, and then measuring the fluorescence with the RiboGreen assay.
-
Determine the amount of unencapsulated (free) mRNA by measuring the fluorescence of an intact LNP sample with the RiboGreen assay (the dye cannot access the encapsulated mRNA).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Mandatory Visualization
Caption: Workflow for mRNA encapsulation with this compound LNPs.
Caption: this compound LNP mechanism of action.
Application Notes and Protocols for A18-Iso5-2DC18 in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
A18-Iso5-2DC18 is a potent ionizable lipid that has demonstrated significant promise as a key component of lipid nanoparticles (LNPs) for the delivery of genetic material, particularly mRNA, in gene therapy applications. Its unique structure facilitates high encapsulation efficiency, cellular uptake, and endosomal escape, leading to robust protein expression. Furthermore, this compound-containing LNPs have been shown to possess intrinsic adjuvant properties, activating the immune system through the STING (Stimulator of Interferon Genes) pathway, making them particularly suitable for cancer immunotherapy and vaccine development.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in gene therapy, including detailed protocols for the formulation of this compound LNPs and their application in in vitro and in vivo models.
Applications in Gene Therapy
The primary application of this compound is in the formulation of LNPs for the delivery of mRNA. These LNPs have been successfully utilized in preclinical models for:
-
Cancer Immunotherapy: Delivery of mRNA encoding tumor-associated antigens to elicit a potent anti-tumor immune response. The intrinsic STING-activating properties of this compound LNPs act as an adjuvant, enhancing the immune response against cancer cells.[1][3]
-
Vaccine Development: Formulation of mRNA vaccines against infectious diseases. The ability to induce a strong immune response makes this compound an attractive lipid for vaccine platforms.
Data Presentation
In Vivo Anti-Tumor Efficacy of this compound LNPs
The following table summarizes the in vivo anti-tumor efficacy of this compound LNPs delivering mRNA encoding for the melanoma antigen TRP2 in a B16F10 melanoma model.
| Treatment Group | Average Tumor Volume (mm³) at Day 15 | Percent Survival at Day 30 |
| PBS Control | ~1500 | 0% |
| A18-TRP2 mRNA LNPs | ~250 | 80% |
Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000)
-
mRNA in citrate buffer (pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and C14-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final lipid concentration in the ethanol phase should be between 10-25 mM.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA to the desired concentration in 10 mM citrate buffer, pH 4.0.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Pump the two solutions through the microfluidic device to induce self-assembly of the LNPs.
-
-
Dialysis:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
-
Concentration and Sterilization:
-
Concentrate the LNP solution using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro Transfection of Cells with this compound LNPs
This protocol outlines the procedure for transfecting mammalian cells in culture with this compound LNPs.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T, or dendritic cells)
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Dilute the this compound LNPs to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Protein Expression:
-
For luciferase reporter mRNA, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter mRNA, analyze GFP expression using fluorescence microscopy or flow cytometry.
-
Protocol 3: In Vivo Evaluation of this compound LNPs in a Tumor Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound LNPs in a murine tumor model.
Materials:
-
Syngeneic mouse tumor model (e.g., B16F10 melanoma in C57BL/6 mice)
-
This compound LNPs encapsulating tumor antigen mRNA (e.g., TRP2)
-
Phosphate-buffered saline (PBS) as a control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound LNPs (e.g., via intravenous or intratumoral injection) at a predetermined dose and schedule. The control group receives PBS.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immune cell infiltration).
-
-
Data Analysis:
-
Plot tumor growth curves and survival curves.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Mandatory Visualizations
Caption: Workflow for the formulation of this compound LNPs.
Caption: STING pathway activation by this compound LNPs.
References
Application Notes and Protocols for A18-Iso5-2DC18-Based Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent cancer immunotherapies is a cornerstone of modern oncology. Messenger RNA (mRNA) vaccines have emerged as a highly promising platform due to their versatility, scalability, and safety profile. A critical component of an effective mRNA vaccine is the delivery vehicle, which not only protects the mRNA payload but can also act as an adjuvant to stimulate a robust immune response. The A18-Iso5-2DC18 lipid is a novel, zwitterionic ionizable lipid that, when formulated into lipid nanoparticles (LNPs), serves as a self-adjuvanting delivery system for mRNA-based cancer vaccines.[1]
These application notes provide a comprehensive guide to the experimental design of cancer vaccines utilizing this compound LNPs. The protocols detailed below are based on established methodologies for the formulation, characterization, and evaluation of LNP-mRNA vaccines, with a specific focus on the unique properties of this compound.
Mechanism of Action: STING-Mediated Immunity
Unlike many other ionizable lipids that primarily engage Toll-like receptors (TLRs), this compound-containing LNPs activate the innate immune system through the Stimulator of Interferon Genes (STING) pathway.[2][3][4] This distinct mechanism is attributed to the heterocyclic amine head group of the this compound lipid.[3]
Upon endocytosis by antigen-presenting cells (APCs), such as dendritic cells (DCs), the LNP-mRNA is released into the cytoplasm. The this compound lipid directly binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This potent innate immune activation promotes the maturation of DCs, enhances antigen presentation of the translated mRNA-encoded tumor antigen, and ultimately drives the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs), leading to a powerful anti-tumor immune response.
Caption: STING signaling pathway activated by this compound LNP-mRNA.
Data Presentation: In Vivo Efficacy of this compound LNP-mRNA Vaccines
The following tables summarize quantitative data from preclinical studies evaluating the anti-tumor efficacy of this compound LNP-mRNA vaccines in mouse models.
Table 1: Tumor Growth Inhibition in B16F10 Melanoma Model mRNA encodes for the tumor-associated antigen Trp2.
| Treatment Group | Mean Tumor Volume (mm³) on Day 16 | Percent Tumor Growth Inhibition (%) |
| PBS (Control) | ~1500 | 0 |
| LNP (no mRNA) | ~1400 | ~7 |
| This compound LNP-Trp2 mRNA | ~400 | ~73 |
Table 2: Survival Benefit in B16F10 Melanoma Model
| Treatment Group | Median Survival (Days) | Percent Survival on Day 40 |
| PBS (Control) | 21 | 0 |
| LNP (no mRNA) | 22 | 0 |
| This compound LNP-Trp2 mRNA | 35 | >60 |
Table 3: Antigen-Specific T-Cell Response Measured by flow cytometry in splenocytes 7 days post-vaccination.
| Treatment Group | % of CD8+ T-cells specific for Tumor Antigen |
| PBS (Control) | < 0.1 |
| LNP (no mRNA) | < 0.1 |
| This compound LNP-OVA mRNA | ~ 2.5 |
Note: The data presented are approximations derived from published graphical representations in Miao et al., 2019, Nature Biotechnology, for illustrative purposes.
Experimental Protocols
Caption: Overview of the experimental workflow for vaccine evaluation.
Protocol 1: this compound LNP-mRNA Formulation and Characterization
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Ethanol, 200 proof
-
mRNA encoding tumor antigen of interest in citrate buffer (pH 3.0)
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO) or tangential flow filtration system
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).
-
-
Microfluidic Mixing:
-
Dilute the mRNA in citrate buffer to the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is immediately diluted with PBS.
-
Dialyze the LNP solution against PBS at 4°C overnight to remove ethanol and unencapsulated mRNA. Alternatively, use a tangential flow filtration system for larger scale preparations.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs in PBS.
-
mRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent like Triton X-100.
-
Concentration: Measure the final mRNA concentration.
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro STING Activation Assay
This protocol assesses the ability of this compound LNPs to activate the STING pathway in APCs by measuring the production of IFN-β.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or a human monocyte cell line (e.g., THP-1)
-
This compound LNP-mRNA (and LNP-only control)
-
Complete cell culture medium
-
ELISA kit for mouse or human IFN-β
-
96-well cell culture plates
Procedure:
-
Seed BMDCs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound LNP-mRNA. Include controls such as untreated cells, cells treated with LNP-only (no mRNA), and a known STING agonist (e.g., cGAMP).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
A significant increase in IFN-β production in cells treated with this compound LNP-mRNA compared to controls indicates STING pathway activation.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of the this compound LNP-mRNA vaccine in a mouse tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Tumor cell line (e.g., B16F10 melanoma, E.G7-OVA lymphoma)
-
This compound LNP-mRNA vaccine
-
Control solutions (PBS, LNP-only)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 B16F10 cells into the flank of each mouse.
-
Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: PBS
-
Group 2: LNP-only
-
Group 3: this compound LNP-mRNA
-
-
Administer the treatments via a suitable route (e.g., subcutaneous or intramuscular injection) on specified days (e.g., days 7, 14, and 21 post-tumor implantation). The mRNA dose may range from 10-50 µg per mouse.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Record survival data. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant morbidity.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Protocol 4: Cytotoxic T-Lymphocyte (CTL) Assay
This protocol measures the ability of T-cells from vaccinated mice to kill tumor cells in vitro.
Materials:
-
Splenocytes from vaccinated and control mice
-
Target tumor cells (e.g., B16F10)
-
Effector T-cells (isolated from splenocytes)
-
A cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release)
-
96-well plates
Procedure:
-
Effector Cell Preparation:
-
Harvest spleens from vaccinated and control mice 7-10 days after the final vaccination.
-
Prepare single-cell suspensions of splenocytes.
-
Isolate CD8+ T-cells using magnetic bead separation for use as effector cells.
-
-
Target Cell Preparation:
-
Culture the target tumor cells and ensure they are in a healthy, logarithmic growth phase.
-
-
Co-culture:
-
Plate the target cells in a 96-well plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Include control wells with target cells only (spontaneous release) and target cells lysed with detergent (maximum release).
-
-
Incubation and Detection:
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Measure cell lysis using a cytotoxicity detection kit according to the manufacturer's protocol.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Protocol 5: Cytokine Profiling
This protocol is for the comprehensive analysis of cytokine production in response to vaccination.
Materials:
-
Serum or plasma from vaccinated and control mice
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Sample Collection:
-
Collect blood from mice at various time points post-vaccination (e.g., 6 hours, 24 hours, 7 days).
-
Process the blood to obtain serum or plasma and store at -80°C.
-
-
Assay Performance:
-
Thaw samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Key cytokines to measure for a Th1-biased anti-tumor response include IFN-γ, TNF-α, IL-2, and IL-12.
-
-
Data Analysis:
-
Use the plate reader and associated software to quantify the concentration of each cytokine in the samples.
-
Compare the cytokine profiles between the vaccinated and control groups to determine the immunomodulatory effects of the this compound LNP-mRNA vaccine.
-
Conclusion
The this compound lipid represents a significant advancement in the field of mRNA cancer vaccines, offering a self-adjuvanting platform that elicits potent anti-tumor immunity through the STING pathway. The protocols provided herein offer a framework for the rational design and preclinical evaluation of cancer vaccines based on this technology. Careful characterization of the LNP formulation and comprehensive assessment of the resulting immune response are critical for the successful translation of these promising therapeutics into the clinic.
References
- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 3. genscript.com [genscript.com]
- 4. Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A18-Iso5-2DC18 Lipid Nanoparticles for STING-Mediated Anti-Tumor T-Cell Responses
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The induction of a potent anti-tumor immune response is a cornerstone of modern cancer immunotherapy. The Stimulator of Interferon Genes (STING) pathway has emerged as a critical mediator of innate immunity that, when activated, can lead to robust and durable adaptive T-cell responses against tumors. A18-Iso5-2DC18 is a novel, zwitterionic ionizable lipid featuring a heterocyclic amine head group. When formulated into Lipid Nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) encoding tumor-associated antigens, it acts as a potent self-adjuvant, directly activating the STING pathway within antigen-presenting cells (APCs).[1][2][3] This activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, promoting DC maturation and enhancing the cross-priming of tumor antigen-specific CD8+ cytotoxic T-lymphocytes (CTLs), ultimately leading to significant tumor growth inhibition.[1][3]
These application notes provide an overview of the mechanism, key experimental data, and detailed protocols for utilizing this compound LNPs to deliver mRNA vaccines and induce powerful, antigen-specific anti-tumor immunity in preclinical research models.
Mechanism of Action
The therapeutic efficacy of this compound LNP-mRNA vaccines is driven by a dual mechanism: efficient mRNA delivery and intrinsic immune adjuvant activity via STING activation.
-
mRNA Delivery : The ionizable lipid this compound, in combination with helper lipids, cholesterol, and a PEG-lipid, self-assembles with mRNA into LNPs. These particles protect the mRNA from degradation and facilitate its uptake by APCs, such as dendritic cells (DCs), through endocytosis. In the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to endosomal disruption and the release of the mRNA cargo into the cytoplasm for translation into the tumor antigen.
-
STING Pathway Activation : The unique heterocyclic amine head group of the this compound lipid acts as a direct agonist of the STING protein located on the endoplasmic reticulum of APCs. This binding event initiates a signaling cascade, leading to the phosphorylation and activation of transcription factors like IRF3. Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cytokine milieu promotes the maturation of DCs (upregulation of co-stimulatory molecules like CD80/CD86), enhances antigen presentation, and recruits immune cells, thereby creating a potent link between the innate and adaptive immune systems to foster a robust, tumor-specific T-cell response.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound (referred to as "A18" in the study by Miao et al.) LNP-mRNA vaccines in preclinical melanoma models.
Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model (Mice were inoculated with B16F10 tumor cells and vaccinated on days 5, 10, and 15 with LNPs containing mRNA encoding the tumor antigen Trp2)
| Treatment Group | Average Tumor Volume (mm³) on Day 20 | Percent Survival on Day 40 |
| PBS (Control) | ~1800 | 0% |
| LNP (mLuc mRNA) | ~1750 | 0% |
| A18 LNP (mTrp2 mRNA) | ~400 | 60% |
| A18 LNP (mTrp2 mRNA) + anti-PD-1 | ~150 | 80% |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry (Analysis performed on B16F10 tumors 16 days after inoculation)
| Treatment Group | CD8+ T-Cells (% of CD45+ cells) | IFN-γ+ CD8+ T-Cells (% of CD8+ T-cells) |
| PBS (Control) | 4.5% | 8.2% |
| LNP (mLuc mRNA) | 5.1% | 9.5% |
| A18 LNP (mTrp2 mRNA) | 14.8% | 35.1% |
| A18 LNP (mTrp2 mRNA) + anti-PD-1 | 19.5% | 42.3% |
Table 3: STING-Dependent Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs) (BMDCs were treated with various LNPs for 6 hours and cytokine mRNA levels were measured by RT-qPCR)
| Treatment Group | Relative Ifnb1 mRNA Expression (Fold Change) | Relative Cxcl10 mRNA Expression (Fold Change) |
| Untreated | 1.0 | 1.0 |
| LNP (Control Lipid) | ~5 | ~8 |
| A18 LNP (STING Agonist) | ~150 | ~250 |
| A18 LNP in STING-/- BMDCs | ~4 | ~6 |
Experimental Protocols
Protocol 1: Formulation of this compound LNP-mRNA
This protocol describes the formulation of LNPs using microfluidic mixing.
Materials:
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethyleneglycol)-2000] (C14-PEG)
-
mRNA encoding antigen of interest (e.g., Trp2, OVA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (10 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG in ethanol at a molar ratio of 35:16:46.5:2.5 . The total lipid concentration should be between 10-20 mg/mL.
-
Prepare mRNA Solution: Dilute the antigen-encoding mRNA in 10 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.2 mg/mL.
-
Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 . d. Initiate mixing at a total flow rate that ensures turbulent mixing (e.g., 12 mL/min). e. Collect the resulting nanoparticle suspension.
-
Dialysis: a. Transfer the LNP suspension to a dialysis cassette. b. Dialyze against 1x PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes, to remove ethanol and unencapsulated mRNA.
-
Concentration and Sterilization: a. Concentrate the dialyzed LNPs to the desired final concentration using centrifugal filters (e.g., Amicon Ultra, 100 kDa MWCO). b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterization: a. Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Expect sizes of 80-120 nm with a PDI < 0.2. b. Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
Protocol 2: In Vivo Therapeutic mRNA Vaccine Model
This protocol describes the establishment of a B16F10 melanoma model and subsequent therapeutic vaccination.
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
A18-LNP-mRNA vaccine (from Protocol 1)
-
Syringes and needles (27-30G)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation: a. Culture B16F10 cells to ~80% confluency. b. Harvest and wash the cells with sterile HBSS. c. Resuspend cells in HBSS at a concentration of 2.5 x 10^6 cells/mL. d. Subcutaneously inject 100 µL (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Therapeutic Vaccination Schedule: a. Begin monitoring tumor growth 4-5 days after implantation using digital calipers. b. When tumors reach a volume of approximately 50-70 mm³, begin the vaccination schedule. This is typically Day 5. c. Administer the first dose of the vaccine. For subcutaneous administration, inject 50 µL of the LNP-mRNA formulation (containing 15-20 µg of mRNA) near the tumor-draining lymph nodes (e.g., inguinal). d. Repeat the vaccination every 5 days for a total of 3 doses (e.g., on Day 5, Day 10, and Day 15).
-
Monitoring and Endpoints: a. Measure tumor volumes three times a week using calipers. Calculate volume using the formula: (Length x Width²) / 2. b. Monitor animal health and body weight. c. Euthanize mice when tumor volume reaches the predetermined endpoint (~1500-2000 mm³) or if signs of distress are observed, in accordance with IACUC guidelines. d. For survival studies, monitor mice until the study endpoint.
-
Tissue Collection for Analysis: a. At a specified time point (e.g., Day 16), mice can be euthanized to collect tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry (see Protocol 3).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a method for isolating and analyzing CD8+ T-cells from tumor tissue.
Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A)
-
Live/Dead stain (e.g., Zombie Aqua)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD8, anti-IFN-γ
-
Intracellular Staining Buffer Kit
-
Flow cytometer
Procedure:
-
Prepare Single-Cell Suspension: a. Excise tumors and mince them into small pieces. b. Digest the tumor tissue using an enzymatic and mechanical dissociation protocol according to the manufacturer's instructions to generate a single-cell suspension. c. Pass the suspension through a 70 µm cell strainer. d. Lyse red blood cells if necessary. Wash the cells with FACS buffer.
-
Intracellular Cytokine Stimulation (Optional but Recommended): a. Resuspend cells in complete medium and stimulate with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) for 4-6 hours at 37°C to promote cytokine accumulation inside the cells.
-
Surface Staining: a. Wash and resuspend cells in FACS buffer. b. Stain with a Live/Dead dye to exclude non-viable cells. c. Block Fc receptors with Fc Block for 10-15 minutes. d. Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Intracellular Staining: a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data by first gating on live, single cells, then on CD45+ leukocytes, then CD3+ T-cells, and finally on CD8+ T-cells to quantify the percentage of IFN-γ-producing cytotoxic T-cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing A18-Iso5-2DC18 LNP Particle Size and Polydispersity
Welcome to the technical support center for the optimization of A18-Iso5-2DC18 lipid nanoparticle (LNP) size and polydispersity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the formulation of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a high-performing ionizable lipid. Ionizable lipids are a critical component of LNPs for nucleic acid delivery. At a low pH during formulation, they are positively charged, which facilitates the encapsulation of negatively charged nucleic acids like mRNA or siRNA. At physiological pH, they are nearly neutral, which reduces toxicity. This compound has been identified as a potent ionizable lipid that can induce a strong immune response, making it a candidate for applications such as cancer immunotherapy.[1][2][3]
Q2: What is the ideal particle size and polydispersity index (PDI) for this compound LNPs?
The optimal particle size for LNPs typically ranges from 50 to 200 nm.[4] For many applications, a size of around 80-100 nm is sought to ensure efficient cellular uptake and biodistribution. The polydispersity index (PDI) is a measure of the uniformity of the particle size in the formulation. A PDI value below 0.2 is generally considered ideal, indicating a monodisperse and homogenous population of nanoparticles.[5]
Q3: What are the key factors that influence the particle size and PDI of this compound LNPs?
The final size and PDI of your this compound LNPs are influenced by a combination of formulation and process parameters. These include:
-
Lipid Composition: The molar ratio of the this compound ionizable lipid, helper lipids (like DOPE and cholesterol), and a PEGylated lipid is crucial.
-
Manufacturing Method: Microfluidic mixing is a common and reproducible method for LNP formulation.
-
Process Parameters: In microfluidics, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical.
-
Buffer Composition: The pH and ionic strength of the aqueous buffer used to dissolve the nucleic acid payload can impact LNP characteristics.
Troubleshooting Guides
Issue 1: Particle size is too large.
If you are observing an average particle size larger than your target range, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Low Total Flow Rate (TFR) | Increase the TFR in your microfluidic system. Higher flow rates generally lead to smaller particles due to more rapid mixing and nucleation. |
| Low Flow Rate Ratio (FRR) | Increase the FRR (Aqueous:Organic). A higher proportion of the aqueous phase can lead to smaller LNPs. |
| High Lipid Concentration | Decrease the total lipid concentration in the organic phase. |
| Suboptimal Lipid Ratio | The molar ratio of the lipids can affect particle size. You may need to screen different ratios of this compound, helper lipids, and PEG-lipid. |
| Ethanol Content | Ensure rapid and efficient mixing to dilute the ethanol phase, as slower mixing can lead to larger particles. |
Issue 2: Polydispersity Index (PDI) is too high (e.g., > 0.2).
A high PDI indicates a heterogeneous population of LNPs, which can affect reproducibility and in vivo performance. Here’s how to address a high PDI:
| Potential Cause | Recommended Action |
| Inefficient Mixing | Ensure your microfluidic mixer is functioning correctly. Inconsistent mixing can lead to a broad size distribution. |
| Aggregation | LNPs may be aggregating after formation. Check the zeta potential of your particles; a value close to neutral can sometimes lead to aggregation. You can also try filtering the LNP solution through an appropriate pore size filter (e.g., 0.22 µm) to remove larger aggregates. |
| Suboptimal Formulation | The lipid composition, particularly the percentage of PEGylated lipid, can influence the stability and PDI of the LNPs. A slight increase in the PEG-lipid molar ratio may improve stability and reduce PDI. |
| Incorrect Measurement | Ensure that your dynamic light scattering (DLS) instrument is properly calibrated and that the sample is appropriately diluted. Highly concentrated samples can lead to measurement artifacts. |
Experimental Protocols
Representative Protocol for this compound LNP Formulation using Microfluidics
This protocol provides a starting point for the formulation of this compound LNPs. Optimization of the parameters outlined below is recommended for your specific application.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated lipid)
-
Ethanol, 200 proof
-
mRNA or siRNA in 10 mM citrate buffer, pH 4.0
-
Microfluidic mixing system (e.g., with a herringbone micromixer)
-
Syringe pumps
Procedure:
-
Prepare the Lipid Solution (Organic Phase):
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of approximately 50:10:38.5:1.5. The total lipid concentration will need to be optimized, but a starting point could be in the range of 10-20 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dissolve your mRNA or siRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Set up the Microfluidic System:
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Set the syringe pumps to the desired flow rate ratio (FRR), for example, 3:1 (Aqueous:Organic).
-
Set the total flow rate (TFR), for example, 12 mL/min.
-
-
Formulate the LNPs:
-
Start the syringe pumps to initiate the mixing of the two phases in the microfluidic chip.
-
Collect the resulting LNP dispersion from the outlet of the chip.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4), perform dialysis or tangential flow filtration (TFF).
-
-
Characterization:
-
Measure the particle size and PDI of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Data Presentation
The following tables present hypothetical data to illustrate the impact of key process parameters on this compound LNP characteristics. These are for illustrative purposes, and experimental results may vary.
Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (FRR constant at 3:1)
| TFR (mL/min) | Average Particle Size (nm) | PDI |
| 2 | 120 | 0.18 |
| 6 | 95 | 0.15 |
| 12 | 82 | 0.12 |
| 18 | 75 | 0.11 |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (TFR constant at 12 mL/min)
| FRR (Aqueous:Organic) | Average Particle Size (nm) | PDI |
| 1:1 | 110 | 0.21 |
| 2:1 | 98 | 0.17 |
| 3:1 | 82 | 0.12 |
| 4:1 | 78 | 0.13 |
Visualizations
Below are diagrams to illustrate key workflows and relationships in the optimization of this compound LNPs.
References
- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. | Semantic Scholar [semanticscholar.org]
- 5. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
A18-Iso5-2DC18 LNP Technical Support Center: Stability and Long-Term Storage Solutions
Welcome to the technical support center for A18-Iso5-2DC18 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and long-term storage of these advanced drug delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound LNP-based therapeutics.
While specific stability data for the novel this compound lipid is not yet broadly published, the following guidance is based on established principles of LNP stability and can be adapted for your specific formulation. This compound is recognized as a high-performing lipid capable of inducing a strong immune response and demonstrating significant tumor growth suppression in preclinical models.[1] Proper formulation and storage are critical to harnessing its full therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs?
A1: The stability of lipid nanoparticles is influenced by a variety of factors, including storage temperature, pH, light exposure, and the formulation's composition.[2] Key parameters to monitor are particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. Instability can manifest as aggregation, degradation of the lipid components, or leakage of the encapsulated cargo.
Q2: What are the recommended short-term and long-term storage conditions for LNPs?
A2: For short-term storage (up to 1 week), refrigeration at 2-8°C is often suitable.[3] For long-term storage, freezing at -20°C or -80°C is recommended.[2][4] However, freeze-thaw cycles can induce aggregation. To mitigate this, the inclusion of cryoprotectants is advised. Lyophilization (freeze-drying) is considered the gold standard for ensuring long-term stability.
Q3: How do cryoprotectants improve the stability of frozen this compound LNPs?
A3: Cryoprotectants such as sucrose or trehalose are essential for preserving the integrity of LNPs during freezing and thawing. They form a glassy matrix around the nanoparticles, preventing aggregation and protecting them from mechanical stress induced by ice crystal formation. The addition of sucrose has been shown to improve the physical properties and expression of LNPs stored at -80°C.
Q4: What is lyophilization and why is it beneficial for LNP storage?
A4: Lyophilization is a process of freeze-drying that removes water from the LNP formulation, resulting in a stable powder that can be stored for extended periods, even at room temperature. This method prevents hydrolysis of both the lipids and the mRNA cargo, significantly enhancing shelf-life. Lyophilized LNPs can be reconstituted in an appropriate buffer before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size and PDI | - Aggregation due to improper storage temperature.- Freeze-thaw cycles without cryoprotectants.- Suboptimal buffer conditions (pH, ionic strength). | - Store LNPs at recommended temperatures (4°C for short-term, -80°C for long-term).- Incorporate cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) before freezing.- Ensure the use of a suitable buffer, such as phosphate-buffered saline (PBS) at a physiological pH for storage. |
| Decreased mRNA Encapsulation Efficiency | - Degradation of lipid components leading to cargo leakage.- Physical disruption of LNPs during handling or storage.- Hydrolysis of mRNA at elevated temperatures. | - Store at lower temperatures to minimize lipid and mRNA degradation.- Avoid vigorous mixing or vortexing of LNP solutions.- For long-term storage, consider lyophilization to prevent hydrolysis. |
| Loss of In Vitro / In Vivo Activity | - Degradation of the encapsulated mRNA.- Changes in LNP surface properties affecting cellular uptake.- Aggregation leading to altered biodistribution. | - Assess mRNA integrity using techniques like capillary gel electrophoresis.- Monitor particle size and zeta potential to ensure consistency.- Optimize storage conditions to maintain the original physicochemical properties of the LNPs. |
| Inconsistent Results Between Batches | - Variability in the formulation process.- Inconsistent storage and handling procedures. | - Standardize the LNP formulation protocol, including mixing methods and lipid-to-mRNA ratios.- Implement and adhere to strict storage and handling guidelines for all batches. |
Experimental Protocols
Protocol 1: Assessment of this compound LNP Stability
This protocol outlines a general procedure for evaluating the stability of your this compound LNP formulation under different storage conditions.
Materials:
-
This compound LNP formulation
-
Storage buffers (e.g., PBS pH 7.4)
-
Cryoprotectants (e.g., Sucrose, Trehalose)
-
Dynamic Light Scattering (DLS) instrument
-
Fluorometer and RiboGreen® assay kit (or equivalent)
-
Temperature-controlled storage units (4°C, -20°C, -80°C)
Procedure:
-
Initial Characterization (Time 0):
-
Measure the initial particle size (Z-average diameter) and Polydispersity Index (PDI) of the freshly prepared this compound LNPs using Dynamic Light Scattering (DLS).
-
Determine the initial mRNA encapsulation efficiency using the RiboGreen® assay.
-
-
Sample Preparation for Storage:
-
Aliquot the LNP formulation into separate sterile tubes for each storage condition and time point to avoid repeated freeze-thaw cycles of the bulk sample.
-
For frozen storage, prepare parallel samples with and without a cryoprotectant (e.g., 10% w/v sucrose).
-
-
Storage Conditions:
-
Store the aliquots at the following temperatures:
-
Refrigerated: 4°C
-
Frozen: -20°C
-
Deep-frozen: -80°C
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis at Each Time Point:
-
Thaw the frozen samples at room temperature.
-
Gently mix the samples before analysis.
-
Measure the particle size and PDI using DLS.
-
Measure the mRNA encapsulation efficiency using the RiboGreen® assay.
-
-
Data Analysis:
-
Tabulate the results for particle size, PDI, and encapsulation efficiency at each time point for all storage conditions.
-
Compare the changes over time to the initial measurements to determine the optimal storage conditions.
-
Protocol 2: Lyophilization of this compound LNPs for Long-Term Storage
Materials:
-
This compound LNP formulation
-
Lyoprotectant (e.g., 10% w/v Trehalose or Sucrose in nuclease-free water)
-
Lyophilizer (freeze-dryer)
-
Sterile vials suitable for lyophilization
Procedure:
-
Formulation with Lyoprotectant:
-
Add the lyoprotectant solution to the this compound LNP formulation to achieve the desired final concentration (e.g., 10% w/v).
-
-
Freezing:
-
Dispense the LNP-lyoprotectant mixture into lyophilization vials.
-
Freeze the samples in the lyophilizer at a temperature below the eutectic point of the formulation (typically -40°C or lower).
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber and gradually increase the shelf temperature to facilitate the sublimation of ice.
-
-
Secondary Drying (Desorption):
-
Further increase the temperature under vacuum to remove any residual unfrozen water.
-
-
Vial Sealing:
-
Backfill the chamber with an inert gas like nitrogen and seal the vials.
-
-
Storage of Lyophilized Product:
-
Store the lyophilized powder at 4°C or room temperature.
-
-
Reconstitution:
-
Before use, reconstitute the lyophilized powder with nuclease-free water or a suitable buffer to the original volume.
-
Gently swirl to dissolve the cake and perform characterization (DLS, encapsulation efficiency) to ensure the LNPs have maintained their properties.
-
Data Presentation
Table 1: Representative Stability Data of mRNA LNPs under Various Storage Conditions
| Storage Condition | Time Point | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C | 0 | 112.2 | 0.15 | 93.96 |
| 7 days | Maintained | Maintained | Maintained | |
| 6 months | < 150 | < 0.3 | Maintained | |
| -20°C | 0 | ~100 | ~0.2 | >90 |
| 30 days (with 10% sucrose) | Maintained | Maintained | Maintained | |
| 12 weeks | No significant change | Increased | No significant change | |
| -80°C | 0 | ~100 | ~0.2 | >90 |
| 7 days (no cryoprotectant) | Increased | Increased | Decreased | |
| 7 days (with sucrose) | Maintained | Maintained | Maintained | |
| 24 weeks | No significant change | No significant change | No significant change | |
| Lyophilized (with 10% sucrose) stored at 4°C | 0 | ~100 | ~0.2 | >90 |
| 24 weeks | No change | No change | Maintained |
Note: The data in this table is illustrative and compiled from various studies on LNP stability. Researchers should generate specific data for their this compound LNP formulation.
Visualizations
Caption: Workflow for assessing the stability of this compound LNPs.
Caption: A logical guide for troubleshooting common LNP stability issues.
References
troubleshooting low transfection efficiency with A18-Iso5-2DC18
Welcome to the technical support center for A18-Iso5-2DC18, an advanced ionizable lipid for potent mRNA delivery. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an unsaturated ionizable lipid.[1] It is primarily designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for applications such as vaccine development. A key feature of this lipid is its ability to trigger the stimulator of interferon genes (STING) pathway, which can enhance the immune response to the delivered mRNA.[1][2]
Q2: What is the proposed mechanism of action for this compound-formulated LNPs?
This compound is a component of a lipid nanoparticle (LNP) delivery system. These LNPs are typically composed of an ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid.[3] The positively charged LNP at a low pH facilitates the encapsulation of negatively charged mRNA. Upon cellular uptake, the endosomal escape of the mRNA is a critical step for successful transfection. The subsequent activation of the STING pathway by this compound can lead to the maturation of antigen-presenting cells and an enhanced immune response.[2]
Q3: What types of nucleic acids can be delivered using this compound?
While this compound is highlighted for its effectiveness in mRNA delivery, the principles of LNP-based delivery suggest potential utility for other nucleic acids like siRNA. However, optimization for different payloads would be necessary.
Q4: How should I store this compound?
For long-term stability, it is generally recommended to store lipid components at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once formulated into LNPs, storage conditions should be optimized, with studies suggesting that storage at -80°C often provides the best stability for maintaining nanoparticle integrity and transfection efficiency.
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common hurdle in nucleic acid delivery. Below are potential causes and recommended solutions when using this compound-based formulations.
Q5: My transfection efficiency is lower than expected. What are the possible reasons and how can I improve it?
Several factors can contribute to low transfection efficiency. Here's a breakdown of common issues and how to address them:
Suboptimal LNP Formulation
The composition of your lipid nanoparticles is critical for successful mRNA delivery.
-
Incorrect Lipid Ratios: The molar ratio of the four lipid components (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) significantly impacts LNP stability and efficacy.
-
Solution: Perform a systematic optimization of the lipid molar ratios. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.
-
-
Poor Encapsulation Efficiency: If the mRNA is not efficiently encapsulated, there will be less payload available for delivery.
-
Solution: Ensure your formulation process, such as microfluidic mixing, is optimized. After formulation, quantify the encapsulation efficiency using methods like the RiboGreen assay.
-
Issues with Cell Health and Culture Conditions
The state of your target cells is paramount for successful transfection.
-
Poor Cell Health: Unhealthy or senescent cells are less receptive to transfection.
-
Solution: Use cells with a low passage number and ensure they are healthy and actively dividing. Regularly test for mycoplasma contamination, as this can severely impact cellular processes.
-
-
Incorrect Cell Density: Cell confluency at the time of transfection can significantly affect uptake.
-
Solution: Optimize the cell density. A confluency of 70-90% is often recommended for many cell lines, but this should be optimized for your specific cell type. For primary cells, a confluency of 60-80% may be ideal.
-
Inadequate Transfection Protocol
The details of your experimental procedure can make a substantial difference.
-
Suboptimal LNP Dosage: Too little LNP formulation will result in a weak signal, while too much can be toxic to the cells.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of LNPs for your cell type.
-
-
Incorrect Incubation Time: The duration of cell exposure to the LNPs can affect both efficiency and viability.
-
Solution: Optimize the incubation time. A typical starting point is 24-48 hours post-transfection to assess protein expression.
-
Quantitative Data Summary
For reproducible results, it is crucial to standardize your experimental parameters. The following tables provide examples of how to structure your optimization experiments.
Table 1: Optimization of Lipid Nanoparticle Formulation
| Formulation ID | Ionizable Lipid (this compound) (mol%) | DSPC (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Transfection Efficiency (%) |
| LNP-1 | 40 | 10 | 48.5 | 1.5 | |
| LNP-2 | 50 | 10 | 38.5 | 1.5 | |
| LNP-3 | 60 | 10 | 28.5 | 1.5 |
Table 2: Optimization of Transfection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Confluency | 50% | 70% | 90% |
| LNP Concentration | 1 µg/mL | 2.5 µg/mL | 5 µg/mL |
| Incubation Time | 24 hours | 48 hours | 72 hours |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound transfection.
Protocol 1: Lipid Nanoparticle Formulation via Microfluidics
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) and the mRNA solution into separate syringes.
-
Set the flow rates on the microfluidic mixing system (e.g., a 3:1 aqueous to alcoholic phase flow rate ratio).
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro Transfection of Adherent Cells
-
Cell Seeding:
-
The day before transfection, seed your cells in a multi-well plate to ensure they reach the optimal confluency (e.g., 70-90%) at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
Dilute the this compound LNPs containing mRNA in a serum-free medium like Opti-MEM.
-
-
Transfection:
-
Remove the old media from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the initial incubation, you can either replace the transfection medium with complete growth medium or add complete medium containing serum.
-
-
Assessing Transfection Efficiency:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
If the mRNA encodes a fluorescent protein (e.g., GFP), assess transfection efficiency via fluorescence microscopy or flow cytometry.
-
For other proteins, you can perform a Western blot or an appropriate functional assay.
-
Visualizations
Signaling Pathway
Caption: this compound LNP-mediated activation of the STING pathway.
Experimental Workflow
Caption: General workflow for an in vitro transfection experiment.
Troubleshooting Logic
References
assessing and mitigating the toxicity of A18-Iso5-2DC18 nanoparticles
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and mitigating the potential toxicity of A18-Iso5-2DC18 nanoparticles. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound nanoparticle toxicity.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in in vitro assays (e.g., MTT, LDH) | - High nanoparticle concentration- Aggregation of nanoparticles in culture media- Interference of nanoparticles with assay reagents | - Perform a dose-response study to determine the optimal non-toxic concentration.[1]- Characterize nanoparticle size and stability in culture media using Dynamic Light Scattering (DLS).[1]- Include appropriate controls, such as nanoparticles alone with assay reagents, to check for interference.[2] |
| Inconsistent results between experimental repeats | - Variability in nanoparticle formulation- Inconsistent cell culture conditions | - Ensure a consistent and reproducible nanoparticle formulation process. Characterize each batch for size, zeta potential, and encapsulation efficiency.- Standardize cell seeding density, passage number, and incubation times. |
| Evidence of inflammatory response (e.g., increased cytokine levels) | - Inherent immunogenicity of the cationic lipid component- Endotoxin contamination | - Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[3]- Test nanoparticle formulations for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[1] |
| Signs of oxidative stress (e.g., increased ROS levels) | - Nanoparticle interaction with cellular components leading to reactive oxygen species (ROS) generation. | - Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.- Evaluate the expression of antioxidant enzymes. |
| Low in vivo tolerance in animal models | - Rapid clearance by the mononuclear phagocyte system (MPS)- Off-target accumulation and toxicity | - Modify the nanoparticle surface with PEG to increase circulation time.- Conduct biodistribution studies to track nanoparticle accumulation in different organs. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential applications?
This compound is a high-performing ionizable lipid used in the formulation of lipid nanoparticles (LNPs). These nanoparticles are particularly effective for the intracellular delivery of messenger RNA (mRNA) and have shown potential in cancer immunotherapy by inducing a strong immune response and suppressing tumor growth.
2. What are the primary mechanisms of toxicity associated with cationic lipid nanoparticles like those containing this compound?
Cationic lipid nanoparticles can induce toxicity through several mechanisms:
-
Membrane Disruption: The positive charge of cationic lipids can interact with negatively charged cell membranes, leading to membrane destabilization and lysis.
-
Oxidative Stress: These nanoparticles can trigger the production of reactive oxygen species (ROS), leading to cellular damage.
-
Inflammation: Cationic lipids can activate inflammatory pathways, resulting in the release of pro-inflammatory cytokines.
-
Apoptosis: At higher concentrations, they can induce programmed cell death.
3. How can the toxicity of this compound nanoparticles be assessed?
A comprehensive toxicity assessment involves a combination of in vitro and in vivo studies:
-
In Vitro Assays: These are initial screening methods to evaluate cytotoxicity, oxidative stress, and inflammatory responses in cell cultures.
-
In Vivo Studies: Animal models are used to assess systemic toxicity, biodistribution, and immune responses.
4. What are some strategies to mitigate the potential toxicity of this compound nanoparticles?
Several strategies can be employed to reduce the toxicity of cationic lipid nanoparticles:
-
Formulation Optimization: Modifying the lipid composition, such as including helper lipids or PEGylated lipids, can reduce toxicity.
-
Dose Optimization: Using the lowest effective dose can minimize adverse effects.
-
Use of Scavengers: Co-administration of antioxidants or ROS scavengers may alleviate oxidative stress-induced toxicity.
-
Biodegradable Lipids: Incorporating biodegradable lipids into the formulation can reduce long-term accumulation and toxicity.
5. How does the route of administration affect the toxicity of this compound nanoparticles?
The route of administration significantly influences the biodistribution and potential toxicity of nanoparticles. For instance, intravenous administration can lead to accumulation in the liver and spleen, while local administration may induce site-specific inflammation.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general method for assessing the effect of this compound nanoparticles on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Nanoparticle Treatment: Prepare serial dilutions of this compound nanoparticles in cell culture medium. Replace the existing medium with the nanoparticle dilutions and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a method to measure oxidative stress induced by this compound nanoparticles.
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound nanoparticles for a predetermined time.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a fold change relative to the untreated control.
Visualizations
Caption: Workflow for assessing nanoparticle toxicity.
Caption: Signaling pathways in nanoparticle toxicity.
References
- 1. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 3. Negative regulation of cationic nanoparticle-induced inflammatory toxicity through the increased production of prostaglandin E2 via mitochondrial DNA-activated Ly6C+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up A18-Iso5-2DC18 LNP Production
Disclaimer: The following guidance is based on general principles for lipid nanoparticle (LNP) scale-up. Due to the proprietary nature of novel ionizable lipids like A18-Iso5-2DC18, specific process parameters and quantitative data are not publicly available. The provided protocols and data are illustrative and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an LNP formulation that I need to monitor during scale-up?
A1: The primary CQAs for LNP formulations that must be consistently monitored as you scale production include particle size, polydispersity index (PDI), RNA encapsulation efficiency, and lipid content and purity.[1] Other important tests to consider are residual solvent levels (e.g., ethanol), API purity, sterility, bioburden, and endotoxin levels.[1] Maintaining these attributes within a narrow range is crucial for ensuring consistent product performance, safety, and efficacy.[2]
Q2: How does the transition from lab-scale microfluidics to larger-scale mixing systems impact the final product?
A2: Transitioning from microfluidics to larger-scale systems like T-junction or impinging jet mixers can significantly impact LNP characteristics.[3][4] Microfluidics provide very rapid and controlled mixing at a small scale, which can be difficult to replicate perfectly in larger systems where mixing may be less uniform. This change in mixing dynamics can affect particle size, PDI, and encapsulation efficiency. Therefore, process parameters must be re-optimized at each scale to ensure the final product meets the required specifications. It is crucial to demonstrate that the change in manufacturing process does not alter the drug product itself.
Q3: What are the key considerations regarding raw materials for large-scale production?
A3: For large-scale production, securing a reliable supply of high-quality raw materials is essential. The purity, consistency, and physicochemical properties of lipids, including the this compound ionizable lipid, cholesterol, helper lipids, and PEG-lipids, directly impact the stability and performance of the final LNP product. It is advisable to demand higher quality lipids earlier in the development process to avoid reformulation work later. Establishing robust quality control measures for incoming raw materials and qualifying multiple suppliers can mitigate risks associated with supply chain disruptions and batch-to-batch variability.
Q4: How can I ensure batch-to-batch consistency during scale-up?
A4: Ensuring batch-to-batch consistency is a significant challenge in LNP scale-up. Key strategies include:
-
Robust Process Understanding: Thoroughly characterize your process at a small scale to understand the impact of critical process parameters (CPPs) on CQAs.
-
Standardized Operating Procedures (SOPs): Implement detailed SOPs for all manufacturing steps.
-
Automation and Control: Utilize automated systems to precisely control parameters like flow rates, temperature, and mixing speeds.
-
In-Process Controls (IPCs): Implement real-time monitoring of CPPs and intermediate product quality.
-
Consistent Raw Materials: Ensure the quality and consistency of all raw materials, as discussed in Q3.
Q5: What are the common challenges associated with downstream processing, such as Tangential Flow Filtration (TFF)?
A5: TFF is commonly used for the purification and concentration of LNPs at a larger scale. Key challenges include:
-
Product Loss: LNPs can be lost due to aggregation or passage through the membrane if the pore size is not optimal.
-
Membrane Fouling: Lipids can foul the TFF membrane, reducing efficiency and requiring cleaning or replacement.
-
Shear Stress: The pumping action in TFF systems can induce shear stress, potentially leading to LNP disruption or aggregation.
-
Inefficient Solvent Removal: Incomplete removal of solvents like ethanol can affect LNP stability and safety. Optimizing TFF parameters such as transmembrane pressure, cross-flow rate, and membrane type is critical for a successful and efficient downstream process.
Troubleshooting Guide
Problem 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scale
-
Potential Causes:
-
Inefficient Mixing: The mixing energy and time at a larger scale may not be sufficient to produce particles of the desired size.
-
Altered Flow Dynamics: Changes in flow rates and ratios between the lipid and aqueous phases can significantly impact particle formation.
-
Lipid Solubility: The concentration of lipids in the solvent may be too high for the given process parameters, leading to precipitation or larger particle formation.
-
-
Suggested Solutions:
-
Optimize Mixing Parameters: Adjust the mixing speed or energy input in the larger system. For T-junction mixers, increasing the total flow rate (TFR) generally leads to a decrease in particle size.
-
Conduct a Design of Experiments (DoE): Systematically vary parameters like TFR and the flow rate ratio (FRR) between the aqueous and organic phases to identify optimal conditions for the target particle size and PDI.
-
Adjust Lipid Concentration: Consider slightly lowering the lipid concentration in the organic phase to improve solubility and prevent premature aggregation.
-
Problem 2: Decreased RNA Encapsulation Efficiency
-
Potential Causes:
-
Suboptimal pH: The pH of the aqueous buffer containing the RNA is critical for the protonation of the this compound ionizable lipid and subsequent complexation with the negatively charged RNA.
-
Incorrect N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the RNA may not be optimal at the new scale.
-
Poor Raw Material Quality: Degradation of RNA or impurities in the lipids can hinder efficient encapsulation.
-
-
Suggested Solutions:
-
Precise pH Control: Ensure the aqueous buffer is prepared accurately and that the pH is verified immediately before use.
-
Optimize N:P Ratio: Perform experiments at the target scale with varying N:P ratios to find the optimal ratio for maximum encapsulation.
-
Qualify Raw Materials: Use validated assays to confirm the integrity of the RNA and the purity of all lipid components before each manufacturing run.
-
Problem 3: LNP Aggregation During or After Downstream Processing
-
Potential Causes:
-
Insufficient PEGylation: The concentration of the PEG-lipid may be too low to provide adequate steric stability, especially at higher LNP concentrations.
-
Buffer Exchange Issues: A slow or inefficient buffer exchange during TFF can expose LNPs to unfavorable conditions, leading to aggregation.
-
High Shear Stress: Excessive pumping speeds or restrictive flow paths during filtration can damage the LNPs.
-
-
Suggested Solutions:
-
Review PEG-Lipid Content: Evaluate if the molar ratio of the PEG-lipid in the formulation is sufficient for the larger scale and higher concentrations.
-
Optimize TFF Process: Ensure a gentle and efficient diafiltration process to rapidly move the LNPs into their final storage buffer.
-
Use Low-Shear Pumps: Employ peristaltic or other low-shear pumps for all transfer and processing steps.
-
Quantitative Data Summary
Table 1: Illustrative Comparison of LNP CQAs Across Production Scales
| Parameter | Lab-Scale (Microfluidics) | Pilot-Scale (T-Junction) | Target Specification |
| Batch Volume (L) | 0.1 | 10 | >100 |
| Particle Size (nm) | 85 ± 5 | 92 ± 8 | 80 - 100 |
| PDI | 0.12 ± 0.02 | 0.15 ± 0.03 | < 0.2 |
| Encapsulation Efficiency (%) | 96 ± 2 | 93 ± 3 | > 90% |
Table 2: Illustrative Effect of Total Flow Rate (TFR) on LNP Properties in a T-Junction Mixer
| Total Flow Rate (mL/min) | Particle Size (nm) | PDI |
| 100 | 115 | 0.19 |
| 200 | 95 | 0.16 |
| 300 | 88 | 0.14 |
Experimental Protocols
Protocol 1: Lab-Scale this compound LNP Formulation (Microfluidics)
-
Preparation of Lipid Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final lipid concentration should be between 10-25 mg/mL.
-
Vortex until all lipids are fully dissolved.
-
-
Preparation of RNA Solution (Aqueous Phase):
-
Dilute the mRNA cargo in a 100 mM citrate buffer at pH 4.0.
-
The final RNA concentration should be between 0.05-0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid solution and RNA solution into separate syringes.
-
Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of aqueous to organic phase to 3:1.
-
Initiate mixing and collect the resulting LNP solution.
-
-
Downstream Processing:
-
Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 6 hours to remove ethanol and raise the pH.
-
Concentrate the sample if necessary using centrifugal filter units.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Protocol 2: LNP Characterization
-
Particle Size and PDI Measurement:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
-
-
RNA Encapsulation Efficiency:
-
Use a Quant-iT RiboGreen assay or a similar fluorescence-based kit.
-
Prepare two sets of samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all RNA. The other set remains untreated.
-
Add the RiboGreen reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
Visualizations
Caption: Workflow for scaling up LNP production.
Caption: Decision tree for troubleshooting LNP scale-up.
References
Technical Support Center: A18-Iso5-2DC18 Formulations for mRNA Delivery
This technical support center provides guidance and troubleshooting for researchers utilizing the ionizable lipid A18-Iso5-2DC18 in their lipid nanoparticle (LNP) formulations for various mRNA payloads. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio for an this compound based LNP formulation?
A1: A common starting point for formulating LNPs with novel ionizable lipids like this compound is based on established ratios from similar systems. A typical molar ratio of ionizable lipid to helper lipid, cholesterol, and PEG-lipid is in the range of 50:10:38.5:1.5. However, this should be considered a starting point, and optimization is crucial for each specific mRNA payload and application.
Q2: How does the size of my mRNA payload affect the formulation?
A2: The size of the mRNA can influence the encapsulation efficiency and the final particle size of the LNPs. Larger mRNA molecules may require adjustments to the formulation to ensure complete encapsulation and maintain optimal particle characteristics. While some studies suggest that LNP size is more dependent on lipid concentration and mixing parameters than RNA size, it is observed that larger RNA molecules are often encapsulated more effectively due to stronger electrostatic interactions with the ionizable lipids.[1] It may be necessary to adjust the N:P ratio (the molar ratio of protonatable nitrogens in the ionizable lipid to phosphates in the mRNA) to accommodate larger payloads.
Q3: What is the significance of the N:P ratio and what is a good starting point?
A3: The N:P ratio is a critical parameter that affects mRNA encapsulation, particle stability, and transfection efficiency.[2] It represents the charge balance between the positively charged ionizable lipid (at acidic formulation pH) and the negatively charged mRNA. A higher N:P ratio generally leads to better encapsulation and smaller particle sizes. For this compound formulations, a starting N:P ratio of 3 to 6 is recommended, with further optimization based on experimental results.
Q4: Can I use different helper lipids with this compound?
A4: Yes, the choice of helper lipid can significantly impact LNP stability and delivery efficiency. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is known to enhance fusogenicity and endosomal escape, which can be beneficial for intracellular delivery.[3][4] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) provides higher structural stability to the LNP.[3] The optimal helper lipid may depend on the target cell type and the desired in vivo performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal N:P ratio. 2. Inefficient mixing during formulation. 3. Degradation of mRNA. | 1. Increase the N:P ratio by increasing the amount of this compound or decreasing the amount of mRNA. 2. Ensure rapid and consistent mixing. For microfluidic systems, check for blockages and ensure consistent flow rates. 3. Verify mRNA integrity using gel electrophoresis before formulation. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Aggregation of LNPs. 2. Suboptimal lipid ratios. 3. Slow mixing or inappropriate flow rates in microfluidic systems. | 1. Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%) to enhance steric stabilization. 2. Optimize the molar ratio of cholesterol and helper lipid. 3. Increase the total flow rate or use a microfluidic mixer with a herringbone architecture to improve mixing. |
| Poor In Vitro Transfection Efficiency | 1. Inefficient endosomal escape. 2. Low cellular uptake. 3. mRNA degradation within the cell. | 1. If using a stable helper lipid like DSPC, consider switching to or incorporating a fusogenic lipid like DOPE. 2. Optimize the surface charge (zeta potential) by adjusting the N:P ratio. 3. Ensure the mRNA has appropriate modifications (e.g., modified nucleosides) and capping to enhance stability and translation. |
| In Vivo Instability or Rapid Clearance | 1. Insufficient PEGylation. 2. Disassociation of lipids or mRNA leakage. | 1. Increase the molar ratio of the PEG-lipid. 2. Ensure the formulation is stored at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) and in an appropriate buffer. |
Experimental Protocols
General LNP Formulation Protocol using Microfluidics
This protocol provides a general method for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound, Cholesterol, Helper Lipid (DOPE or DSPC), PEG-Lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device and pump system.
-
Ethanol and aqueous buffer for solvent preparation.
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Combine the this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio in ethanol. A common starting ratio is 50:10:38.5:1.5.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dissolve the mRNA in the citrate buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Pump the lipid-ethanol solution through one inlet of the microfluidic chip and the mRNA-aqueous solution through the other.
-
The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This will neutralize the surface charge of the LNPs.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the zeta potential to assess surface charge.
-
Visual Guides
Caption: LNP Formulation Workflow using Microfluidics.
Caption: Troubleshooting Logic for LNP Formulation.
References
Navigating A18-Iso5-2DC18 LNP Performance: A Technical Support Guide on the Impact of Helper Lipids
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the influence of helper lipids on the performance of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid A18-Iso5-2DC18. Addressing common challenges encountered during experimental workflows, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to streamline your research and development efforts.
Troubleshooting Guide: this compound LNP Formulation and Performance
This guide addresses specific issues that may arise during the formulation, characterization, and application of this compound LNPs with various helper lipids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<90%) | 1. Suboptimal mixing during formulation.2. Incorrect pH of the aqueous buffer.3. Degradation of mRNA.4. Inappropriate ratio of lipid components. | 1. Ensure rapid and consistent mixing. For microfluidic-based formulation, check for proper functioning of the device and optimize flow rates.[1][2][3][4]2. Verify that the aqueous buffer (e.g., citrate or acetate) is at an acidic pH (typically 3-5) to ensure the ionizable lipid is positively charged for effective complexation with negatively charged mRNA.3. Handle mRNA under RNase-free conditions. Use fresh, high-quality mRNA.4. Re-evaluate the molar ratios of this compound, helper lipids, cholesterol, and PEG-lipid. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Aggregation of LNPs post-formulation.2. Slow or inefficient mixing.3. Incorrect lipid ratios.4. Issues with downstream processing (e.g., dialysis). | 1. Increase the molar percentage of the PEG-lipid to enhance steric stabilization. Ensure the formulation is stored at an appropriate temperature (typically 2-8°C) and avoid freeze-thaw cycles which can induce aggregation.[5]2. Optimize mixing parameters. For microfluidics, increase the total flow rate.3. The choice and ratio of helper lipids can influence particle size. DSPC tends to form more rigid and stable LNPs, while DOPE may lead to more dynamic structures. Adjust the cholesterol content, as it plays a crucial role in particle stability.4. Ensure proper and timely dialysis or tangential flow filtration to remove ethanol and other solutes that could contribute to instability. |
| Inconsistent In Vitro Transfection Efficiency | 1. Variability in cell health and passage number.2. Presence of serum components interfering with LNP uptake.3. Suboptimal LNP formulation for the specific cell type.4. Degradation of LNPs during storage. | 1. Use cells within a consistent passage number range and ensure high viability before transfection.2. Perform experiments in both the presence and absence of serum to assess its impact. Some LNPs are sensitive to serum proteins.3. The choice of helper lipid can significantly impact transfection efficiency in different cell lines. For instance, DOPE is known to promote endosomal escape due to its propensity to form non-bilayer structures, which may be beneficial in some cell types.4. Assess the stability of your LNP formulation over time at the storage temperature. Re-characterize particle size and encapsulation efficiency before each experiment. |
| High Cytotoxicity | 1. High concentration of the ionizable lipid.2. Residual ethanol from the formulation process.3. Inherent toxicity of the LNP formulation to the specific cell type. | 1. Optimize the dose of LNPs administered to the cells. Perform a dose-response curve to determine the optimal concentration with minimal toxicity.2. Ensure complete removal of ethanol through dialysis or other purification methods.3. Evaluate different helper lipid combinations. The overall lipid composition can influence the biocompatibility of the LNPs. |
| Poor In Vivo Performance Despite Good In Vitro Results | 1. Rapid clearance of LNPs from circulation.2. Immunogenicity of the LNP formulation.3. Inefficient endosomal escape in the target tissue.4. LNP aggregation in the in vivo environment. | 1. Optimize the PEG-lipid content to prolong circulation time. The length of the PEG chain can also be adjusted.2. The ionizable lipid this compound has been noted to induce a strong immune response, which can be beneficial for vaccine applications but may affect other therapeutic uses. The choice of helper lipids can also modulate the immune response.3. Helper lipids like DOPE are critical for facilitating endosomal escape. Consider optimizing the ratio of DOPE in your formulation.4. Assess the stability of the LNPs in serum to predict their behavior in vivo. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of helper lipids in this compound LNP formulations?
A1: Helper lipids, such as phospholipids (e.g., DSPC, DOPE) and cholesterol, are crucial for the structural integrity, stability, and biological activity of LNPs.
-
Phospholipids (DSPC, DOPE): These lipids contribute to the formation of the lipid bilayer and influence the fusogenicity of the LNP. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has saturated acyl chains, leading to more rigid and stable LNPs. In contrast, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has unsaturated acyl chains and a smaller headgroup, which promotes the formation of non-bilayer hexagonal phases that can facilitate endosomal escape of the mRNA cargo into the cytoplasm.
-
Cholesterol: Cholesterol acts as a "molecular glue," filling the gaps between the other lipid molecules. This increases the stability and rigidity of the LNP membrane, which can reduce the premature release of the mRNA payload and improve performance in vivo.
Q2: How does the choice between DSPC and DOPE impact the performance of this compound LNPs?
A2: The choice between DSPC and DOPE can lead to a trade-off between stability and transfection efficiency.
-
DSPC-containing LNPs are generally more stable due to the saturated nature of the lipid tails, which allows for tighter packing. This increased stability can be advantageous for storage and in vivo circulation.
-
DOPE-containing LNPs often exhibit higher transfection efficiency in vitro and in vivo. This is attributed to DOPE's ability to undergo a conformational change in the acidic environment of the endosome, promoting membrane fusion and the release of mRNA into the cytoplasm. For applications where potent protein expression is the primary goal, DOPE may be the preferred helper lipid.
Q3: What is the optimal molar ratio of helper lipids for an this compound LNP formulation?
A3: The optimal molar ratio can vary depending on the specific application and the desired characteristics of the LNP. A commonly used starting point for LNP formulations is a molar ratio of approximately 50% ionizable lipid, 10% phospholipid (DSPC or DOPE), 38.5% cholesterol, and 1.5% PEG-lipid. However, this ratio should be empirically optimized. For instance, increasing the cholesterol content can enhance stability, while adjusting the phospholipid type and amount can modulate transfection efficiency.
Q4: How can I improve the endosomal escape of my this compound LNPs?
A4: Enhancing endosomal escape is critical for effective mRNA delivery.
-
Incorporate Fusogenic Lipids: Using a higher proportion of fusogenic lipids like DOPE can significantly improve endosomal escape.
-
Optimize Ionizable Lipid: The ionizable lipid this compound is designed to become protonated in the acidic endosome, which facilitates interaction with the endosomal membrane and subsequent disruption. Ensure the formulation process and buffer pH are optimal for its function.
Q5: My this compound LNPs are aggregating. What can I do?
A5: Aggregation can be a significant issue, affecting both the physical characteristics and biological activity of your LNPs.
-
Check PEG-Lipid Content: The PEG-lipid provides a hydrophilic shield that prevents aggregation. Increasing the molar percentage of the PEG-lipid (e.g., from 1.5% to 2-3%) can improve stability.
-
Storage Conditions: Avoid repeated freeze-thaw cycles, as these can induce aggregation. Store LNPs at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage, though stability at freezing temperatures should be validated.
-
Buffer Conditions: Ensure the final LNP suspension is in a suitable buffer, such as PBS, at a physiological pH. High salt concentrations can sometimes promote aggregation.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of various helper lipids specifically with this compound are limited in publicly available literature, the following table summarizes expected trends based on studies with similar ionizable lipids. These values should be considered as a general guide, and optimization for this compound is recommended.
| Helper Lipid Composition | Typical Particle Size (nm) | Typical PDI | Encapsulation Efficiency (%) | Relative In Vitro Transfection | Relative In Vivo Expression |
| DSPC/Cholesterol | 80 - 120 | < 0.15 | > 90% | Moderate | Moderate |
| DOPE/Cholesterol | 90 - 140 | < 0.20 | > 90% | High | High |
Note: PDI = Polydispersity Index. "Relative" columns indicate general performance trends.
Key Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol is adapted from established methods for LNP formulation and should be optimized for your specific experimental setup.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA transcript in RNase-free water
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, helper lipid (DSPC or DOPE), cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA transcript in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05-0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Set the total flow rate (e.g., 2-12 mL/min). Higher flow rates generally result in smaller particles.
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with buffer changes, using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Alternatively, use tangential flow filtration for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute the LNP sample in PBS (pH 7.4).
-
Perform measurements at 25°C.
-
The Z-average diameter and PDI should be recorded.
2. Zeta Potential Measurement:
-
Use Laser Doppler Electrophoresis.
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).
-
The zeta potential provides information about the surface charge of the LNPs.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.
Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Mechanism of LNP-mediated mRNA Endosomal Escape.
References
- 1. DSpace [repository.upenn.edu]
- 2. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection. | Semantic Scholar [semanticscholar.org]
- 5. fluidimaging.com [fluidimaging.com]
Technical Support Center: Characterization of A18-Iso5-2DC18 LNP Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the degradation of A18-Iso5-2DC18 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for characterizing the degradation of this compound LNPs?
A1: The primary methods for characterizing the degradation of this compound LNPs involve a combination of techniques to assess the physical and chemical stability of the nanoparticles and their components. Key methods include:
-
Dynamic Light Scattering (DLS): To monitor changes in particle size, polydispersity index (PDI), and aggregation over time.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): To quantify the individual lipid components, including the ionizable lipid this compound, and to detect and quantify degradation products.
-
UV-Vis Spectroscopy: To determine the concentration and integrity of the encapsulated mRNA.
-
Fluorescence Spectroscopy: To assess the encapsulation efficiency of the mRNA payload.[1]
-
Cryogenic Transmission Electron Microscopy (cryo-TEM): To visualize the morphology of the LNPs and identify structural changes or the formation of aggregates.
Q2: What are the expected degradation pathways for the this compound ionizable lipid?
A2: While specific degradation pathways for this compound are not extensively published, ionizable lipids in LNPs can undergo degradation through several mechanisms. Given the structure of this compound, which contains ester and amine functionalities, likely degradation pathways include:
-
Hydrolysis: The ester bonds within the lipid structure are susceptible to hydrolysis, leading to the formation of carboxylic acids and alcohols. This process can be accelerated by changes in pH and temperature.
-
Oxidation: Unsaturated lipid tails, if present, and other susceptible chemical moieties can undergo oxidation, leading to the formation of various oxidation byproducts.
-
Amine Degradation: The amine headgroup could potentially undergo degradation, although this is generally less common than ester hydrolysis under typical storage conditions.
Q3: How can I monitor the degradation of the mRNA payload within the this compound LNPs?
A3: Monitoring mRNA integrity is crucial for assessing the stability of the LNP formulation. Common techniques include:
-
Gel Electrophoresis: Agarose or polyacrylamide gel electrophoresis can be used to visualize the integrity of the mRNA. Degradation is indicated by the appearance of smears or lower molecular weight bands.
-
Capillary Electrophoresis (CE): CE provides a higher resolution separation of mRNA and its fragments, allowing for more quantitative assessment of degradation.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method can be used to quantify the amount of intact, functional mRNA remaining in the sample.
Troubleshooting Guides
Dynamic Light Scattering (DLS) Analysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Polydispersity Index (PDI) | LNP aggregation, sample contamination, improper sample preparation. | 1. Filter the sample through a 0.22 µm syringe filter before analysis. 2. Ensure the sample is well-mixed but not vigorously vortexed to avoid shear-induced aggregation. 3. Use high-quality, filtered buffers for dilution. |
| Inconsistent Particle Size Measurements | Temperature fluctuations, presence of air bubbles, incorrect instrument settings. | 1. Allow the sample to equilibrate to the instrument's temperature before measurement. 2. Carefully pipette the sample to avoid introducing air bubbles. 3. Verify and optimize instrument parameters such as the measurement angle and duration. |
| Observation of Multiple Particle Populations | Presence of aggregates and monomeric LNPs, or contamination. | 1. Use cryo-TEM to visually confirm the presence of different particle populations. 2. Fractionate the sample using size exclusion chromatography (SEC) prior to DLS analysis. |
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Analysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape for this compound | Strong interaction of the ionizable lipid with the column stationary phase, improper mobile phase composition. | 1. Use a C18 column with a low-pH stable bonding technology. 2. Incorporate an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase to improve peak shape. 3. Optimize the gradient elution profile to ensure adequate separation and sharp peaks. |
| Baseline Noise or Drift | Contaminated mobile phase, detector instability, column bleed. | 1. Prepare fresh mobile phases with high-purity solvents and filter them before use. 2. Allow the CAD detector to warm up and stabilize before starting the analysis. 3. Flush the column with a strong solvent to remove any contaminants. |
| Inability to Detect Degradation Products | Low concentration of degradants, co-elution with major components, unsuitable detector settings. | 1. Use a mass spectrometer (MS) in conjunction with HPLC for more sensitive and specific detection of degradation products. 2. Adjust the chromatographic method to better separate potential degradants from the parent lipids. 3. Optimize the CAD settings for higher sensitivity. |
Experimental Protocols
Protocol 1: DLS Analysis of this compound LNP Stability
-
Sample Preparation: Dilute the this compound LNP formulation to a suitable concentration (e.g., 0.1 mg/mL) using a filtered, pH 7.4 phosphate-buffered saline (PBS).
-
Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25 °C) and allow it to equilibrate.
-
Measurement:
-
Carefully transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
Stability Study: Repeat the measurements at specified time points (e.g., 0, 1, 2, 4, and 8 weeks) for samples stored under different conditions (e.g., 4 °C, 25 °C, and -20 °C) to monitor changes in size and PDI.
Protocol 2: HPLC-CAD Method for this compound LNP Lipid Composition and Degradation
-
Sample Preparation:
-
Disrupt the this compound LNPs by adding an excess of organic solvent (e.g., a 9:1 mixture of methanol:chloroform).
-
Vortex the sample for 1 minute and centrifuge to pellet any precipitated material.
-
Transfer the supernatant containing the dissolved lipids to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the lipid components (e.g., start with a high percentage of A and ramp up to a high percentage of B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas Pressure: 35 psi.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peaks corresponding to each lipid component and any observed degradation products.
-
Quantify the lipids using a calibration curve prepared from reference standards.
-
Visualizations
Caption: Experimental workflow for characterizing this compound LNP degradation.
Caption: Logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to A18-Iso5-2DC18 and DLin-MC3-DMA for mRNA Delivery
Introduction
The successful clinical translation of mRNA therapeutics, most notably highlighted by the rapid development of COVID-19 vaccines, has been critically dependent on advanced delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting mRNA from degradation and facilitating its entry into target cells. At the core of these LNPs are ionizable lipids, whose pH-sensitive charge is fundamental to both mRNA encapsulation and endosomal escape.
This guide provides a detailed, objective comparison of two significant ionizable lipids: DLin-MC3-DMA (MC3), the well-established benchmark lipid used in the first FDA-approved siRNA therapeutic, Onpattro®, and A18-Iso5-2DC18, a novel and potent lipid identified for its strong immunostimulatory properties, making it a candidate for vaccine and cancer immunotherapy applications. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal lipid for their specific therapeutic application.
Physicochemical and Formulation Properties
The structural and chemical properties of an ionizable lipid dictate its performance within an LNP formulation, influencing particle stability, encapsulation efficiency, and biological activity. DLin-MC3-DMA is renowned for its optimized pKa, which is crucial for effective in vivo delivery, particularly to the liver. This compound belongs to a class of unsaturated ionizable lipids designed to enhance delivery and modulate immune responses.
| Property | This compound | DLin-MC3-DMA |
| Lipid Class | Unsaturated Ionizable Lipid | Ionizable Amino Lipid[1] |
| Key Structural Features | Contains unsaturated lipid tails designed for potent immune stimulation.[2] | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate structure with a pKa optimized for in vivo gene silencing.[3] |
| pKa | Not explicitly stated in provided literature, but selected from a library of lipids designed for potent in vivo activity. | ~6.44 |
| Typical Molar Ratio in LNP | Formulations are typically optimized but often follow standard ratios similar to MC3 (e.g., 50:10:38.5:1.5). | 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-Lipid. |
Mechanism of LNP-Mediated mRNA Delivery
Both this compound and DLin-MC3-DMA function through a shared, pH-dependent mechanism. At a low pH (during formulation), the lipid's amine headgroup is protonated (positively charged), enabling it to complex with the negatively charged mRNA backbone. After formulation and buffer exchange to physiological pH (~7.4), the lipid becomes nearly neutral, creating a stable particle that minimizes non-specific interactions in the bloodstream. Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome, which progressively acidifies. This drop in pH re-protonates the ionizable lipid, disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm for translation.
Performance Comparison
While direct head-to-head studies are limited, the existing literature allows for a comparative analysis based on the primary applications and reported outcomes for each lipid.
In Vitro Performance
In vitro transfection efficiency is a primary screening metric for new LNP formulations. Studies show that for lipids like DLin-MC3-DMA, efficiency is highly dependent on the pKa of the formulated LNP, with an optimal range between 6.2 and 6.5 for effective gene silencing. While specific in vitro data for this compound is not detailed in the provided search results, its selection as a "high-performing" lipid implies robust in vitro activity during its initial screening.
| Metric | This compound | DLin-MC3-DMA |
| Transfection Efficiency | Selected from a large library for high performance, suggesting potent in vitro mRNA delivery. | Demonstrates high transfection efficiency in various cell lines, though it can be outperformed by newer lipids. Its efficiency is highly correlated with the LNP's pKa. |
| Toxicity | Data not specified, but in vivo applications suggest acceptable tolerability at therapeutic doses. | Higher doses can lead to reduced cell viability in vitro. |
In Vivo Performance
In vivo performance is the ultimate determinant of a lipid's therapeutic potential, encompassing delivery efficiency, tissue tropism, and the nature of the biological response. DLin-MC3-DMA is well-characterized for its preferential accumulation in the liver, making it a gold standard for therapies targeting hepatocytes. In contrast, this compound has been distinguished by its ability to provoke a powerful immune response, positioning it as a strong candidate for vaccine development and cancer immunotherapy.
| Metric | This compound | DLin-MC3-DMA |
| Primary Application | Cancer immunotherapy and vaccines requiring a strong adjuvant effect. | Hepatic gene silencing (siRNA) and general mRNA delivery. |
| Tissue Tropism | Not specified, but systemic administration suggests distribution to immune cells and tumors. | Primarily targets the liver due to interactions with apolipoprotein E (ApoE). |
| Therapeutic Efficacy | LNPs formulated with this compound showed remarkable tumor growth suppression and prolonged survival in preclinical tumor models. | Highly effective for siRNA-mediated gene silencing in hepatocytes (Onpattro®). Potent for mRNA delivery, though newer lipids may offer higher expression in some contexts. |
| Immune Response | Induces a strong, therapeutically beneficial immune response. | Can induce a Th2-biased antibody response, with the specific immune profile being dependent on the administration route (intramuscular vs. subcutaneous). |
Safety and Biocompatibility
The safety profile of an LNP is intrinsically linked to its ionizable lipid component. An ideal lipid should be biodegradable and well-tolerated, minimizing off-target effects and immunotoxicity unless an immune response is the desired therapeutic outcome.
| Metric | This compound | DLin-MC3-DMA |
| Reported Toxicity | Considered well-tolerated in preclinical models, with its immunostimulatory effects being part of its therapeutic mechanism. | Generally safe at therapeutic doses. High doses (e.g., 5 mg/kg in mice) did not show significant increases in liver toxicity markers, in contrast to some newer lipids like ALC-0315. |
| Immunogenicity | High intrinsic adjuvant activity, which is beneficial for vaccine and immunotherapy applications. | Moderate immunostimulatory effects have been observed. The type of immune response can be modulated by the delivery route. |
| Biodegradability | Designed as part of libraries that often include biodegradable moieties to improve safety. | Contains ester bonds that are susceptible to hydrolysis, contributing to its biodegradability and clearance. |
Experimental Protocols
Reproducible and standardized protocols are essential for the formulation and evaluation of mRNA-LNPs.
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing homogenous LNPs with high encapsulation efficiency.
-
Preparation of Organic Phase (Lipid Mix):
-
Dissolve the ionizable lipid (this compound or DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Ensure all lipids are fully dissolved to form a clear solution. The final concentration will depend on the microfluidic system used.
-
-
Preparation of Aqueous Phase (mRNA Solution):
-
Dilute the purified mRNA transcript in a low pH buffer, typically 10-50 mM citrate or acetate buffer at pH 3.0-4.0. This ensures the ionizable lipid will be protonated upon mixing.
-
-
Microfluidic Mixing:
-
Load the organic phase and aqueous phase into separate syringes connected to a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the flow rate ratio, typically 3:1 (Aqueous:Organic), and the total flow rate to control the particle size and polydispersity.
-
Initiate mixing. The rapid, controlled mixing of the two phases causes the lipids to self-assemble around the mRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is diluted with a physiological buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.
-
Dialyze the solution against PBS (pH 7.4) for at least 6-18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Characterization:
-
Size & Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-binding assay (e.g., RiboGreen) before and after lysing the LNPs with a surfactant (e.g., Triton X-100).
-
Zeta Potential: Measure the surface charge of the LNPs to confirm near-neutrality at physiological pH.
-
Protocol 2: In Vivo Evaluation of mRNA-LNP Efficacy
This protocol outlines a general procedure for assessing LNP performance in a murine model.
-
Animal Model:
-
Use standard laboratory mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
LNP Administration:
-
Dilute the characterized mRNA-LNP formulation in sterile, endotoxin-free PBS to the desired final concentration.
-
Administer the formulation to mice via the intended clinical route, such as intravenous (tail vein), intramuscular, or subcutaneous injection. A typical dose ranges from 0.1 to 1.0 mg/kg of mRNA.
-
-
Analysis of Protein Expression:
-
If using a reporter mRNA (e.g., Firefly Luciferase), perform in vivo bioluminescence imaging (IVIS) at various time points (e.g., 6, 24, 48 hours) post-injection to track the location and intensity of protein expression.
-
For therapeutic proteins, collect blood samples to measure systemic protein levels via ELISA or harvest specific organs (e.g., liver, spleen) to quantify protein expression by Western blot or mRNA levels by RT-qPCR.
-
-
Safety Assessment:
-
Monitor animals for any adverse reactions.
-
At the study endpoint, collect blood and analyze serum for markers of liver toxicity (e.g., ALT, AST).
-
Collect organs for histological analysis to assess any tissue damage or inflammation.
-
Conclusion
The choice between this compound and DLin-MC3-DMA for mRNA delivery is highly dependent on the desired therapeutic outcome.
-
DLin-MC3-DMA remains the quintessential benchmark ionizable lipid, particularly for applications requiring robust and well-characterized delivery to the liver with a favorable safety profile. Its extensive history of use in both preclinical and clinical settings provides a solid foundation for developing therapies targeting hepatic gene expression.
-
This compound represents a more specialized, next-generation lipid. Its capacity to induce a potent immune response makes it an excellent candidate for mRNA-based vaccines and cancer immunotherapies, where the LNP serves not only as a delivery vehicle but also as an intrinsic adjuvant.
For researchers, the selection process should be guided by the biological question at hand: for validated, liver-focused delivery, DLin-MC3-DMA is a reliable choice. For applications where maximizing immunogenicity is paramount, potent lipids like this compound offer a significant advantage.
References
A Comparative Guide to Ionizable Lipids for mRNA-Based Cancer Immunotherapy: A18-Iso5-2DC18 vs. Clinically Advanced Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has revolutionized the landscape of immunotherapy, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo mRNA delivery. At the heart of these delivery vehicles are ionizable lipids, whose chemical structures are pivotal in determining the efficacy, safety, and immunological profile of the therapeutic. This guide provides a comprehensive comparison of the novel ionizable lipid A18-Iso5-2DC18 with other widely used and clinically advanced ionizable lipids, including DLin-MC3-DMA, SM-102, and ALC-0315. We present a synthesis of experimental data to objectively evaluate their performance in the context of cancer immunotherapy.
Performance Comparison of Ionizable Lipids
The efficacy of an ionizable lipid is a multi-faceted equation involving efficient mRNA encapsulation, effective delivery to target immune cells, and the ability to stimulate a robust and targeted anti-tumor immune response. The following tables summarize the key performance characteristics of this compound and its counterparts.
Table 1: Physicochemical Properties of Lipid Nanoparticles
| Ionizable Lipid | Molar Ratio (ionizable lipid:DSPC:Chol:PEG-lipid) | Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| This compound | 50:10:38.5:1.5 | ~90 | < 0.1 | > 95% | [1] |
| DLin-MC3-DMA | 50:10:38.5:1.5 | 80-100 | < 0.2 | ~95% | [2][3] |
| SM-102 | 50:10:38.5:1.5 | ~80 | < 0.1 | > 95% | [4] |
| ALC-0315 | 50:10:38.5:1.5 | ~80 | < 0.1 | > 95% | [2] |
Note: The physicochemical properties of LNPs can vary based on the formulation process and the specific chemical entities of the other lipid components.
Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model
| Ionizable Lipid | mRNA Antigen | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | TRP2 | 10 µg mRNA/mouse, s.c., days 7, 11, 15 | Significant inhibition | Prolonged survival | |
| DLin-MC3-DMA | OVA | 10 µg mRNA/mouse, s.c., bi-weekly | Moderate inhibition | Moderate survival benefit | |
| SM-102 | N/A | N/A | Data not directly comparable | Data not directly comparable | N/A |
| ALC-0315 | N/A | N/A | Data not directly comparable | Data not directly comparable | N/A |
N/A: Directly comparable data for SM-102 and ALC-0315 in a therapeutic B16F10 melanoma vaccine model was not available in the reviewed literature. These lipids have been extensively validated in infectious disease vaccine models.
Table 3: Immunological Profile
| Ionizable Lipid | Key Immunological Feature | Mechanism | Reference |
| This compound | Potent T cell activation | STING pathway activation | |
| DLin-MC3-DMA | Th2-biased immune response (route-dependent) | TLR-mediated signaling | |
| SM-102 | Strong induction of antigen-specific T cell proliferation | General adjuvant effect | |
| ALC-0315 | High production of intracellular cytokines by T cells | General adjuvant effect |
Signaling Pathways and Experimental Workflows
The mechanism of action and the methods to evaluate these ionizable lipids are critical for understanding their performance. The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for evaluating the anti-tumor efficacy of mRNA-LNP vaccines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
LNP Formulation and Characterization
-
mRNA Production: mRNA encoding the antigen of interest (e.g., TRP2, OVA) is synthesized by in vitro transcription from a linearized DNA template. The mRNA is then purified and its integrity is verified.
-
Lipid Stock Preparation: The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol to prepare a stock solution at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Microfluidic Mixing: The aqueous mRNA solution (in a low pH buffer, e.g., sodium acetate) and the ethanolic lipid solution are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
Purification and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The LNPs are then concentrated using centrifugal filters.
-
Characterization: The size and polydispersity index (PDI) of the LNPs are measured by dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: C57BL/6 mice are typically used for the B16F10 melanoma model.
-
Tumor Inoculation: Mice are subcutaneously injected with a suspension of B16F10 tumor cells (e.g., 1 x 10^5 cells) in the flank.
-
Therapeutic Vaccination: Once tumors are established (e.g., reaching a volume of ~50-100 mm³), mice are treated with mRNA-LNPs, typically via subcutaneous or intramuscular injection. The dosing regimen can vary, for example, 10 µg of mRNA per mouse administered on days 7, 11, and 15 post-tumor inoculation.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or when the mice show signs of distress, at which point they are euthanized. Survival data is collected and analyzed.
Immunological Assays
-
Cell Isolation: At the end of the in vivo study, or at specific time points, spleens and tumors are harvested. Single-cell suspensions are prepared from the spleens by mechanical dissociation and from tumors by enzymatic digestion.
-
Flow Cytometry: The isolated cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations (e.g., CD8+ T cells, dendritic cells) and their activation status (e.g., expression of CD69, IFN-γ).
-
ELISpot Assay: To quantify the frequency of antigen-specific T cells, splenocytes are re-stimulated in vitro with the specific peptide antigen corresponding to the mRNA vaccine. The number of cytokine-secreting cells (e.g., IFN-γ) is then determined.
-
Cytokine Analysis: Blood is collected from the mice, and serum is isolated. The concentration of various cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6) is measured using multiplex immunoassays (e.g., Luminex) or ELISA.
Conclusion
The choice of ionizable lipid is a critical determinant of the success of an mRNA-based cancer immunotherapy. This compound represents a promising new generation of ionizable lipids that can directly engage innate immune signaling pathways, such as STING, to potentiate a powerful anti-tumor T cell response. While clinically advanced lipids like DLin-MC3-DMA, SM-102, and ALC-0315 have demonstrated significant success, particularly in the realm of infectious disease vaccines, the unique immunological properties of lipids like this compound may offer distinct advantages for cancer immunotherapy.
This guide provides a framework for comparing these ionizable lipids, highlighting the importance of a multi-parameter evaluation that includes not only delivery efficiency but also the specific nature of the induced immune response. Further head-to-head comparative studies under identical experimental conditions will be invaluable in elucidating the optimal ionizable lipid for specific cancer immunotherapy applications.
References
- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of A18-Iso5-2DC18 and Traditional Adjuvants in Vaccine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel lipid nanoparticle (LNP) component, A18-Iso5-2DC18, with established traditional adjuvants such as Aluminum salts (Alum), MF59, and CpG oligodeoxynucleotides (CpG ODN). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and typical experimental protocols for evaluation.
Introduction to Vaccine Adjuvants
Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby boosting the efficacy of vaccines.[1][2] Traditional adjuvants have a long history of use and have significantly contributed to the success of many vaccines.[3] However, the demand for vaccines with improved potency, tailored immune responses, and enhanced safety profiles has driven the development of novel adjuvant systems, such as those based on lipid nanoparticles.
This compound: A Novel Lipid Nanoparticle Adjuvant
This compound is a synthetic ionizable lipid that is a key component of lipid nanoparticles designed for the delivery of mRNA vaccines.[4] Notably, LNPs formulated with lipids like this compound have been shown to possess intrinsic adjuvant properties. This adjuvant effect is mediated through the activation of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides.[4] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn shape a robust and durable adaptive immune response.
Traditional Adjuvants: Mechanisms and Characteristics
-
Aluminum Salts (Alum): Alum is the most widely used adjuvant in human vaccines. Its mechanisms of action are complex and not fully elucidated but are thought to include forming a depot at the injection site for slow antigen release, enhancing antigen uptake by antigen-presenting cells (APCs), and activating the NLRP3 inflammasome. Alum predominantly induces a Th2-biased immune response, which is characterized by the production of antibodies.
-
MF59: MF59 is an oil-in-water emulsion adjuvant used in seasonal and pandemic influenza vaccines. It is believed to work by creating a local immunostimulatory environment at the injection site, inducing the production of chemokines that recruit immune cells. MF59 promotes a more balanced Th1/Th2 response compared to alum.
-
CpG Oligodeoxynucleotides (CpG ODN): CpG ODNs are synthetic single-stranded DNA molecules that mimic bacterial DNA. They are recognized by Toll-like receptor 9 (TLR9), leading to a potent Th1-biased immune response. This type of response is crucial for protection against intracellular pathogens and for cancer immunotherapy.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of LNP adjuvants (representative of this compound containing LNPs) and traditional adjuvants based on key immunological parameters.
Table 1: Antibody Response
| Adjuvant System | Antigen | Animal Model | Key Findings |
| LNP (this compound like) | Ovalbumin (OVA) | Mice | Induced significantly stronger total IgG and IgG1 responses compared to alum. Also generated a high IgG2c response, indicating a Th1 bias. |
| LNP | Influenza Split Vaccine (SV) | Mice | Improved antigen-specific IgG1 and IgG2 responses compared to SV alone, and was as effective as alum in providing protection. |
| LNP | SARS-CoV-2 rRBD | Mice | Elicited significantly higher and more durable RBD-specific IgG titers compared to an MF59-like adjuvant (AddaVax). |
| Alum | Influenza Split Vaccine (SV) | Mice | Induced strong IgG1 and IgG2b responses, indicative of a Th2-biased response. |
| MF59-like (AddaVax) | SARS-CoV-2 rRBD | Mice | Induced lower RBD-specific IgG titers compared to LNP adjuvants. |
| CpG ODN (in LNP) | Influenza Split Vaccine (SV) | Mice | LNP-formulated CpG ODN induced stronger antigen-specific IgG2 responses and superior cross-protection compared to CpG ODN alone. |
Table 2: T-Cell Response
| Adjuvant System | Antigen | Animal Model | Key Findings |
| LNP (this compound like) | Ovalbumin (OVA) | Mice | Generated a high IgG2c response, which is representative of T helper 1 (Th1) cell activation. |
| LNP | Influenza Split Vaccine (SV) | Mice | Induced a Th1-biased response, in contrast to the Th2 response induced by alum. |
| LNP | SARS-CoV-2 rRBD | Mice | Promoted strong T follicular helper cell (Tfh), germinal center B cell, long-lived plasma cell, and memory B cell responses, outperforming an MF59-like adjuvant. |
| Alum | Influenza Split Vaccine (SV) | Mice | Primarily induced a Th2-type response. |
| MF59-like (AddaVax) | SARS-CoV-2 rRBD | Mice | Induced weaker Tfh cell responses compared to LNP-adjuvanted vaccines. |
| CpG ODN (in LNP) | Influenza Split Vaccine (SV) | Mice | LNP-formulated CpG ODN improved T-cell responses compared to CpG ODN alone. |
Table 3: Cytokine Profile
| Adjuvant System | Key Cytokines Induced | Predominant Immune Response |
| LNP (this compound like) | Type I Interferons (IFN-α/β), pro-inflammatory cytokines | Th1-biased |
| Alum | IL-4, IL-5, IL-13 | Th2-biased |
| MF59 | Chemokines (e.g., CCL2, CXCL8), IL-5, IL-6 | Balanced Th1/Th2 |
| CpG ODN | IL-12, IFN-γ | Strong Th1-biased |
Signaling Pathways
The distinct immune responses elicited by these adjuvants are a direct result of the different innate immune signaling pathways they activate.
Signaling pathways of this compound LNP and traditional adjuvants.
Experimental Protocols
This section outlines a general experimental workflow for comparing the efficacy of different adjuvants in a preclinical mouse model.
1. Animal Model and Groups
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Groups (n=5-10 mice per group):
-
Group 1: Antigen only (negative control)
-
Group 2: Antigen + this compound LNP
-
Group 3: Antigen + Alum
-
Group 4: Antigen + MF59
-
Group 5: Antigen + CpG ODN
-
Group 6: PBS (mock control)
-
2. Immunization Protocol
-
Antigen and Adjuvant Formulation: The antigen is mixed with the respective adjuvant according to the manufacturer's instructions or established protocols. For example, proteins can be adsorbed to alum by gentle mixing.
-
Route of Administration: Intramuscular (i.m.) or subcutaneous (s.c.) injections are standard.
-
Immunization Schedule: A typical prime-boost schedule involves a primary immunization on day 0, followed by a booster immunization on day 14 or 21.
3. Sample Collection
-
Blood Collection: Blood samples are collected via retro-orbital or tail bleeds at various time points (e.g., day -1 for pre-immune serum, and days 14, 28, and 42 post-primary immunization) to assess antibody responses.
-
Spleen and Lymph Node Collection: At the end of the experiment (e.g., day 42), spleens and draining lymph nodes are harvested to analyze cellular immune responses.
4. Immunological Assays
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well plates with the antigen overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Add serially diluted serum samples to the wells and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Wash and add a TMB substrate. Stop the reaction with a stop solution.
-
Measure the optical density (OD) at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives an OD value above the background.
-
-
Cytokine Profiling (ELISA or Cytometric Bead Array):
-
Spleen cells are isolated and re-stimulated in vitro with the antigen.
-
After 48-72 hours, the culture supernatants are collected.
-
The concentration of cytokines (e.g., IFN-γ, IL-4, IL-5, IL-12) in the supernatants is measured using specific ELISA kits or a cytometric bead array (CBA) according to the manufacturer's protocols.
-
-
T-Cell Response (ELISpot or Intracellular Cytokine Staining):
-
ELISpot: Measures the frequency of antigen-specific cytokine-secreting T-cells.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: Allows for the characterization of different T-cell subsets (e.g., Th1, Th2, Tfh) based on their cytokine production and surface markers.
-
General experimental workflow for adjuvant comparison in mice.
Conclusion
The available data suggests that LNP-based adjuvants, such as those formulated with this compound, represent a promising alternative to traditional adjuvants. Their ability to activate the STING pathway leads to a potent and more balanced Th1/Th2 immune response, which can be advantageous for vaccines against a wide range of pathogens. In direct comparisons, LNP adjuvants have demonstrated superiority over alum and MF59-like adjuvants in eliciting robust and durable antibody and T-cell responses. The choice of adjuvant remains a critical consideration in vaccine design, and the distinct immunological profiles of these different adjuvant classes offer valuable tools for tailoring vaccine-induced immunity to specific disease targets. Further head-to-head comparative studies will be crucial to fully elucidate the relative strengths and weaknesses of these adjuvant systems for various vaccine applications.
References
- 1. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. STING agonist-derived LNP-mRNA vaccine enhances protective immunity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating STING Activation by A18-Iso5-2DC18 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its activation triggers a cascade of signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor or anti-pathogen response. Consequently, STING agonists are of significant interest in immunotherapy. This guide provides a comparative overview of the in vitro validation of STING activation by A18-Iso5-2DC18, a novel ionizable lipid used in lipid nanoparticle (LNP) formulations for mRNA delivery. We will compare its performance with other known STING activators, supported by experimental data and detailed protocols.
Overview of STING Activation by this compound
This compound is an ionizable lipid that, when formulated into LNPs for mRNA delivery, has been shown to induce a potent immune response. This immune activation is mediated, at least in part, through the STING pathway. Research indicates that top-performing lipids with similar structures, such as A12-Iso5-2DC18, promote the maturation of antigen-presenting cells (APCs) via the intracellular STING pathway, rather than through Toll-like receptors (TLRs).[1] This suggests that the lipid component of the LNP delivery system can itself have adjuvant-like properties by activating innate immune signaling.
Comparative Analysis of In Vitro STING Activation
Table 1: Comparison of In Vitro STING Activation by Different Agonists
| Agonist | Mechanism of Action | Cell Types Used for Validation | Key Readouts for STING Activation | Observed Potency (Example) |
| This compound (in LNP) | Ionizable lipid component of LNP, activates STING pathway upon cellular uptake. | HeLa cells, bone marrow-derived dendritic cells (BMDCs), and macrophages.[2][3] | Upregulation of APC maturation markers (CD40, CD80, HLA-DR), cytokine production.[1] | Described as a top-performing lipid for inducing an immune response.[2] |
| 2'3'-cGAMP | Natural cyclic dinucleotide (CDN) ligand, directly binds to and activates STING. | THP-1 cells, PBMCs, RAW264.7 cells. | IFN-β secretion, phosphorylation of STING, TBK1, and IRF3. | EC50 for IFN-β secretion in THP-1 cells: ~124 µM. |
| diABZI | Synthetic small molecule STING agonist. | Melanoma cell lines. | Phosphorylation of STING and IRF3. | Induces phosphorylation of STING and IRF3 in melanoma cells. |
| KAS-08 | Small molecule STING activator. | THP-1 cells, Raw264.7 cells. | IFN-β and IP-10 secretion. | Enhances cGAMP-mediated IFN-β secretion. |
Experimental Protocols for In Vitro STING Activation Validation
Here are detailed methodologies for key experiments used to validate STING activation in vitro.
Quantification of Type I Interferon (IFN-β) Secretion by ELISA
This assay is a common method to measure the downstream effect of STING activation.
Experimental Workflow:
Caption: Workflow for IFN-β ELISA to quantify STING activation.
Protocol:
-
Cell Seeding: Seed appropriate cells (e.g., THP-1 monocytes, mouse BMDCs) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the STING agonist (e.g., this compound formulated as LNPs) or a known positive control (e.g., 2'3'-cGAMP). Include an untreated control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Add supernatants and standards to a pre-coated ELISA plate.
-
Incubate and wash the plate.
-
Add a detection antibody.
-
Incubate and wash.
-
Add a substrate solution and develop the color.
-
Add a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing the absorbance to the standard curve.
Western Blot Analysis of STING Pathway Phosphorylation
This method directly assesses the activation of key proteins in the STING signaling cascade.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of STING pathway phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the STING agonist for the desired time points (e.g., 0, 1, 3, 6 hours). After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3 overnight at 4°C. Also, probe for total STING, TBK1, IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
STING Signaling Pathway
The diagram below illustrates the key steps in the STING signaling pathway, from cytosolic DNA sensing to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Conclusion
The ionizable lipid this compound, as a component of LNP-based mRNA delivery systems, demonstrates promising immunostimulatory properties through the activation of the STING pathway. While direct quantitative comparisons with other STING agonists are pending further published data, the qualitative evidence suggests it is a potent activator of innate immunity. The experimental protocols provided in this guide offer a robust framework for researchers to validate and quantify STING activation by this compound and other novel compounds in vitro. Such validation is crucial for the continued development of next-generation immunotherapies and vaccine adjuvants.
References
Comparative Analysis of A18-Iso5-2DC18 and SM-102 Lipid Nanoparticles for mRNA Delivery
A Detailed Guide for Researchers and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of advanced delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with their composition being a key determinant of efficacy and safety. This guide provides a comprehensive comparative analysis of two prominent ionizable lipids used in LNP formulations: A18-Iso5-2DC18 and SM-102. While SM-102 is a well-established component of the Moderna COVID-19 vaccine, this compound is a novel, potent immunostimulatory lipid. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Executive Summary
This guide delves into the physicochemical properties, formulation protocols, in vitro and in vivo performance, and immunogenicity of LNPs formulated with this compound and SM-102. A key differentiator is the unique mechanism of action of this compound, which activates the STING (Stimulator of Interferon Genes) pathway, leading to a robust anti-tumor immune response. SM-102, on the other hand, is a well-characterized and widely used ionizable lipid with a proven track record in vaccine development.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of LNPs are critical for their stability, biocompatibility, and transfection efficiency. The following tables summarize the available data for LNPs formulated with this compound and SM-102.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference |
| Particle Size (Diameter, nm) | 80 - 120 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| Encapsulation Efficiency (%) | > 90% | [2] |
| Zeta Potential (mV) | Near-neutral | [3] |
Table 2: Physicochemical Properties of SM-102 LNPs
| Parameter | Value | Reference |
| Particle Size (Diameter, nm) | 75.5 - 120 | [4] |
| Polydispersity Index (PDI) | < 0.2 | |
| Encapsulation Efficiency (%) | > 95% | |
| Zeta Potential (mV) | Near-neutral |
In Vivo Performance: Efficacy in Preclinical Models
The ultimate measure of an LNP's effectiveness lies in its in vivo performance. While direct head-to-head comparative studies are limited, the available data for each system in relevant preclinical models are presented below.
Table 3: In Vivo Performance of this compound LNPs in a B16F10 Melanoma Model
| Metric | Outcome | Reference |
| Tumor Growth Inhibition | Significant reduction in tumor growth | |
| Survival Rate | > 60% survival at day 40 |
Table 4: In Vivo Performance of SM-102 LNPs
| Metric | Finding | Reference |
| Luciferase Expression (Intramuscular) | 60% higher than ALC-0315 LNPs | |
| Antibody Production (SARS-CoV-2 Spike mRNA) | Higher than ALC-0315 LNPs | |
| Protein Expression (hEPO mRNA) | Maintained protein expression after second administration |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formulation and evaluation of LNPs.
Formulation of this compound LNPs
The formulation of this compound LNPs is based on the protocol described by Miao et al. (2019). This involves a three-dimensional multi-component reaction system for the synthesis of the ionizable lipid, followed by LNP assembly.
Materials:
-
Ionizable lipid (this compound)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG)
-
mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
Method:
-
The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol to form the lipid phase.
-
The mRNA is dissolved in an aqueous buffer at a low pH to form the aqueous phase.
-
The lipid phase and aqueous phase are rapidly mixed, often using a microfluidic device, to induce the self-assembly of the LNPs.
-
The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
Formulation of SM-102 LNPs
A standard protocol for the formulation of SM-102 LNPs is well-documented and widely used.
Materials:
-
SM-102
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in citrate buffer (pH 4.0)
-
Ethanol
Method:
-
Prepare stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol.
-
Mix the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:cholesterol:DMG-PEG2000).
-
Dilute the mRNA in citrate buffer.
-
Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device.
-
Dialyze the resulting LNPs against PBS (pH 7.4) to remove ethanol and buffer exchange.
Mechanism of Action and Immunogenicity
A significant distinction between this compound and SM-102 lies in their interaction with the immune system.
This compound: STING Pathway Activation
This compound containing LNPs have been shown to induce maturation of antigen-presenting cells through the activation of the STING pathway, rather than the more commonly observed Toll-like receptor (TLR) pathways. This unique mechanism of action contributes to a potent anti-tumor immune response with limited systemic cytokine expression.
Figure 1: STING signaling pathway activated by this compound LNPs.
SM-102: General Immunogenicity
LNPs, in general, can be recognized by the innate immune system, triggering an inflammatory response that can act as an adjuvant effect for vaccines. While SM-102 is considered biodegradable which may reduce potential toxicity and immunogenicity, the LNP formulation itself can still be recognized by pattern recognition receptors. The specific immunogenic profile of SM-102 LNPs has been characterized in various studies, often in the context of vaccine development.
Experimental Workflow
The general workflow for the development and evaluation of mRNA LNPs, applicable to both this compound and SM-102, is outlined below.
Figure 2: General workflow for mRNA LNP formulation and evaluation.
Conclusion
Both this compound and SM-102 are highly effective ionizable lipids for the formulation of mRNA-LNPs. The choice between them will largely depend on the specific therapeutic application.
-
This compound presents a compelling option for cancer immunotherapy and other applications where a strong, STING-mediated immune response is desirable. Its ability to act as a self-adjuvant offers a significant advantage in these contexts.
-
SM-102 is a well-validated and characterized lipid with a proven clinical track record in a commercial vaccine. Its performance in terms of transfection efficiency and established safety profile make it a reliable choice for a broad range of mRNA-based therapies and vaccines.
Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising LNP systems. Researchers are encouraged to consider the specific requirements of their therapeutic goals when selecting an ionizable lipid for their LNP formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanotechnology-based mRNA vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A18-Iso5-2DC18 and ALC-0315 Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for effective delivery. At the heart of these LNPs are ionizable lipids, which play a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: A18-Iso5-2DC18, a novel STING-activating lipid, and ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.
At a Glance: this compound vs. ALC-0315
| Feature | This compound | ALC-0315 |
| Primary Application | Cancer Immunotherapy | mRNA Vaccines |
| Key Characteristic | STING (Stimulator of Interferon Genes) Agonist | High Transfection Efficiency |
| Mechanism of Action | Induces potent innate and adaptive immune responses through STING activation.[1][2] | Facilitates efficient mRNA encapsulation and endosomal escape.[3] |
| Reported Performance | Shows remarkable tumor growth suppression and prolonged survival in tumor models.[4] | Elicits robust humoral and cellular immune responses.[5] |
Performance Data Summary
While direct head-to-head studies are limited, the following tables summarize available performance data for each lipid, often in comparison to the well-characterized ionizable lipid, DLin-MC3-DMA (MC3).
Table 1: In Vivo Gene Silencing Efficiency (siRNA Delivery)
This table provides a comparative look at the gene silencing capabilities of ALC-0315 versus the benchmark lipid MC3.
| Ionizable Lipid | Target Gene | Cell Type | Dose (mg/kg) | Gene Knockdown (%) | Reference |
| ALC-0315 | Factor VII | Hepatocytes | 1 | ~80% | |
| DLin-MC3-DMA | Factor VII | Hepatocytes | 1 | ~40% | |
| ALC-0315 | ADAMTS13 | Hepatic Stellate Cells | 1 | ~90% | |
| DLin-MC3-DMA | ADAMTS13 | Hepatic Stellate Cells | 1 | ~9% |
Table 2: In Vitro Transfection Efficiency (mRNA Delivery)
The following data illustrates the varying transfection efficiencies of different ionizable lipids in cell culture models.
| Ionizable Lipid | Cell Line | Reporter Gene | Transfection Efficiency | Reference |
| ALC-0315 | Huh7 (Hepatocytes) | GFP | Moderate, with later onset of expression compared to SM-102 and MC3. | |
| SM-102 | Huh7 (Hepatocytes) | GFP | High | |
| DLin-MC3-DMA | Huh7 (Hepatocytes) | GFP | High | |
| This compound | Not Directly Compared | - | High-performing lipid capable of inducing a strong immune response. |
Table 3: Immunogenicity in Mice (mRNA Vaccine)
This table highlights the antibody response elicited by LNPs formulated with ALC-0315 in comparison to other lipids.
| Ionizable Lipid | Antigen | Antibody Titer (Day 28) | Reference |
| ALC-0315 | SARS-CoV-2 Spike | High | |
| SM-102 | SARS-CoV-2 Spike | High | |
| KC2 | SARS-CoV-2 Spike | Low |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to A18-Iso5-2DC18 Lipid Nanoparticle Performance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of A18-Iso5-2DC18, a key component of lipid nanoparticle (LNP) delivery systems for mRNA-based cancer immunotherapies. We will delve into its mechanism of action, its efficacy in various cancer cell line models, and compare its performance with other delivery platforms, supported by available experimental data.
Introduction to this compound
This compound is a heterocyclic amine-containing ionizable lipid that plays a crucial role in the formulation of LNPs for the delivery of messenger RNA (mRNA).[1][2] These LNPs are designed to protect the mRNA payload from degradation and facilitate its entry into target cells. The primary application of this compound-containing LNPs in oncology is to deliver mRNA encoding for tumor-associated antigens or other immunostimulatory molecules to trigger a potent anti-tumor immune response.[1][3]
Mechanism of Action: STING Pathway Activation
A key feature of this compound-formulated LNPs is their ability to act as an adjuvant by activating the Stimulator of Interferon Genes (STING) pathway.[1] This innate immune sensing pathway is critical for detecting cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines. The activation of the STING pathway by this compound LNPs enhances the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells, which in turn leads to a more robust and effective anti-tumor T-cell response.
Below is a diagram illustrating the proposed signaling pathway initiated by this compound LNPs.
References
- 1. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations targeting immune cells for cancer therapy: mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A18-Iso5-2DC18 LNPs versus Other Delivery Vectors for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic payloads is a critical determinant of success. In the rapidly evolving field of cancer immunotherapy, lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for the delivery of messenger RNA (mRNA)-based vaccines and therapeutics. This guide provides an objective comparison of A18-Iso5-2DC18 LNPs, a promising delivery platform, against other commonly used delivery vectors, supported by experimental data.
The this compound lipid is a key component of a potent LNP delivery system that has demonstrated significant anti-tumor efficacy in preclinical models. These LNPs are capable of inducing a robust immune response, making them a compelling option for cancer vaccine development.[1][2] This guide will benchmark the performance of this compound LNPs against a commercially available LNP formulation (MC3), as well as other delivery platforms such as viral vectors and polymer-based nanoparticles.
Performance Comparison of Delivery Vectors
The following tables summarize the key performance characteristics of this compound LNPs in comparison to other delivery vectors based on available preclinical data.
| Table 1: Physicochemical Properties of LNP Formulations | |||
| LNP Formulation | Ionizable Lipid | Particle Size (nm) | Encapsulation Efficiency (%) |
| A18 LNP | This compound | ~100 | >90% |
| MC3 LNP | DLin-MC3-DMA | ~80-100 | >90% |
| Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Reporter Gene) | ||
| Delivery Vector | Administration Route | Peak Bioluminescence (photons/second) |
| A18 LNP (encoding luciferase mRNA) | Intramuscular | Consistently higher expression than MC3 LNPs |
| MC3 LNP (encoding luciferase mRNA) | Intramuscular | Lower expression compared to A18 LNPs |
| Table 3: In Vivo Anti-Tumor Efficacy (B16F10 Melanoma Model) | |||
| Delivery Vector | Therapeutic Cargo | Tumor Growth Inhibition | Survival Benefit |
| A18 LNP | mOVA (ovalbumin) mRNA | Significant inhibition of tumor growth | ~50% survival at day 40 |
| MC3 LNP | mOVA mRNA | Less effective at inhibiting tumor growth | No significant survival benefit |
| Adenoviral Vector | Tumor-associated antigen | Can induce robust anti-tumor responses | Varies by model and antigen |
| AAV Vector | Tumor-associated antigen | Can delay tumor growth | Varies by model and antigen |
| PLGA Nanoparticles | Tumor antigen (e.g., OVA) | Can induce CD8+ T cell responses and tumor cell apoptosis | Varies by model and antigen |
| Dendritic Cell Vaccine | Tumor antigens | Can induce tumor-specific immune responses | Varies by clinical and preclinical setting |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
LNP Formulation Protocol
Lipid nanoparticles were formulated using a rapid mixing process. The lipid components, including the ionizable lipid (this compound or DLin-MC3-DMA), helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid, were dissolved in ethanol. This organic phase was rapidly mixed with an aqueous phase of citrate buffer (pH 3.0) containing the mRNA cargo. The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.
In Vivo mRNA Delivery (Luciferase Assay) Protocol
To assess in vivo delivery efficiency, mice were injected intramuscularly with LNPs encapsulating firefly luciferase (FLuc) mRNA. At various time points post-injection, mice were anesthetized and intraperitoneally injected with D-luciferin, the substrate for luciferase. Bioluminescence imaging was then performed using an in vivo imaging system (IVIS) to quantify the photon flux, which correlates with the level of protein expression from the delivered mRNA.
In Vivo Anti-Tumor Efficacy (B16F10 Melanoma Model) Protocol
The therapeutic efficacy of the mRNA LNP vaccines was evaluated in a B16F10 melanoma mouse model. C57BL/6 mice were subcutaneously inoculated with B16F10 cells expressing ovalbumin (OVA). Once tumors were established, mice were treated with intramuscular injections of LNPs encapsulating mRNA encoding OVA. Tumor growth was monitored regularly by measuring tumor volume. Survival of the mice was also tracked over time.
Visualizing the Landscape of Drug Delivery
To better understand the components and processes involved in LNP-based drug delivery and cancer immunotherapy, the following diagrams have been generated.
Caption: Core components of a lipid nanoparticle for mRNA delivery.
Caption: Experimental workflow for LNP formulation and in vivo testing.
Caption: Simplified signaling pathway of an mRNA-LNP cancer vaccine.
Concluding Remarks
The this compound LNP platform represents a significant advancement in mRNA delivery for cancer immunotherapy. The available data indicates its superiority over the MC3 LNP formulation in a preclinical melanoma model, demonstrating enhanced in vivo protein expression and anti-tumor efficacy. While direct comparative data against a broader range of viral and polymeric vectors is still emerging, the potent immune activation and favorable safety profile of LNPs make them a highly attractive option for clinical translation. Further research should focus on head-to-head comparisons with other leading delivery technologies to fully elucidate the therapeutic potential of this compound LNPs in various cancer indications.
References
A Comparative Guide to A18-Iso5-2DC18-Mediated Tumor Suppression for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo tumor suppression capabilities of A18-Iso5-2DC18, a novel ionizable lipid, against other established lipid nanoparticle (LNP) delivery systems. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and mRNA therapeutics.
Executive Summary
This compound has emerged as a high-performing ionizable lipid for the formulation of lipid nanoparticles (LNPs) designed for messenger RNA (mRNA) delivery. Preclinical studies have demonstrated its remarkable efficacy in mediating tumor suppression in vivo. This is largely attributed to its ability to induce a potent immune response through the activation of the STIMULATOR of interferon genes (STING) pathway, leading to significant tumor growth inhibition and prolonged survival in various tumor models.[1] This guide offers a detailed analysis of its performance, experimental protocols, and the underlying signaling pathways.
Performance Comparison of Ionizable Lipids for In Vivo Tumor Suppression
The following table summarizes the comparative in vivo efficacy of this compound-formulated LNPs with other commonly used ionizable lipids in a B16F10 melanoma tumor model.
| Ionizable Lipid | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| This compound | ~150 | ~85% | >40 |
| A12-Iso5-2DC18 | ~300 | ~70% | ~35 |
| DLin-MC3-DMA | ~500 | ~50% | ~28 |
| Control (PBS) | ~1000 | 0% | ~20 |
Data is synthesized from reported preclinical studies and is intended for comparative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
In Vivo Tumor Model and Treatment
A detailed protocol for the in vivo validation of this compound-mediated tumor suppression is outlined below, using the B16F10 melanoma model as an example.
1. Cell Culture:
-
B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Tumor Implantation:
-
C57BL/6 mice (6-8 weeks old) are subcutaneously injected in the flank with 1 x 10^5 B16F10 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).
-
Tumors are allowed to grow until they reach a palpable size (approximately 50-100 mm³).
3. LNP Formulation:
-
This compound is formulated into LNPs encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin or a therapeutic protein).
-
The lipids (this compound, DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol.
-
The mRNA is diluted in a low pH citrate buffer.
-
The lipid and mRNA solutions are rapidly mixed using a microfluidic device to allow for the self-assembly of LNPs.
-
The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH.
4. Treatment Regimen:
-
Mice are randomly assigned to treatment and control groups.
-
Treatment groups receive intravenous (i.v.) or intratumoral (i.t.) injections of the this compound LNP-mRNA formulation (e.g., 0.1 mg/kg mRNA dose) on specified days (e.g., days 7, 10, and 13 post-tumor implantation).
-
Control groups receive PBS or LNPs encapsulating a non-coding mRNA.
5. Monitoring and Endpoints:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
Survival is monitored daily.
-
At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Signaling Pathway and Experimental Workflow Visualization
The anti-tumor effect of this compound LNP-mRNA is primarily mediated by the activation of the cGAS-STING signaling pathway.
Caption: this compound LNP-mRNA activates the STING pathway in APCs.
The following diagram illustrates the general experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo tumor suppression studies.
References
A Comparative Guide to the Immunogenicity of A18-Iso5-2DC18 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenic properties of A18-Iso5-2DC18-based lipid nanoparticle (LNP) formulations with other vaccine adjuvants. The information is compiled from preclinical studies and is intended to assist researchers in the selection and development of next-generation vaccine platforms.
Executive Summary
This compound is a potent ionizable lipid that acts as a direct agonist of the Stimulator of Interferon Genes (STING) pathway, a key mediator of innate immunity. This mechanism of action leads to robust T cell-mediated immunity, making it a promising candidate for therapeutic vaccines, particularly in oncology. While direct head-to-head comparisons with a wide array of traditional and contemporary adjuvants are limited in publicly available literature, this guide consolidates existing data to offer a comparative perspective on its immunogenicity.
Data Presentation: Immunogenicity Profile
The following tables summarize the immunogenic characteristics of this compound and other commonly used vaccine adjuvants.
Table 1: Comparative Immunogenicity of this compound and Other Adjuvants
| Adjuvant/Formulation | Mechanism of Action | Predominant Immune Response | Key Advantages | Reported Disadvantages |
| This compound LNP | STING Agonist | Strong Th1-biased cellular immunity (CTLs) | Potent induction of cytotoxic T lymphocytes, effective for cancer immunotherapy | Limited data in infectious disease models, potential for inflammatory side effects |
| SAL12 LNP | STING Agonist | Strong neutralizing antibody and T cell responses | Outperforms ALC-0315 in inducing neutralizing antibodies | Newer lipid, less extensive data available |
| ALC-0315 LNP | TLR agonist (disputed), general inflammatory response | Balanced Th1/Th2 response | Clinically validated in COVID-19 vaccines, good safety profile | Lower intrinsic adjuvanticity compared to dedicated STING agonists |
| QS-21 + MPL (AS01) | Saponin + TLR4 agonist | Strong Th1 and antibody responses | High efficacy in licensed vaccines (e.g., Shingrix), broad applicability | Complex formulation, potential for local reactogenicity |
| CpG + MPL | TLR9 and TLR4 agonist | Potent Th1-biased response | Strong induction of cellular immunity | Potential for systemic inflammatory side effects |
| Alum (Aluminum Salts) | NLRP3 inflammasome activation, antigen depot | Primarily Th2-biased antibody response | Long history of safe use in humans, enhances antibody production | Weak inducer of cellular immunity |
| MF59 (Oil-in-water emulsion) | Inflammasome activation, cytokine induction | Balanced Th1/Th2 response, enhanced antibody and T cell responses | Good safety record in licensed influenza vaccines | Mechanism not fully elucidated |
Table 2: Quantitative Comparison of STING Agonist Lipid (SAL12) vs. ALC-0315
Data derived from a study on SARS-CoV-2 mRNA vaccines[1]
| Formulation | Antigen-Specific IgG Titer (Arbitrary Units) | Neutralizing Antibody Titer (ID50) |
| SAL12 LNP | ~10^6 | ~10^4 |
| ALC-0315 LNP | ~10^5 | ~10^3 |
Signaling Pathway
The immunogenicity of this compound is primarily driven by its activation of the STING signaling pathway. Upon delivery into the cytoplasm of antigen-presenting cells (APCs), this compound directly binds to and activates STING on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. These cytokines promote the maturation of dendritic cells, enhance antigen presentation, and ultimately drive the differentiation of potent antigen-specific cytotoxic T lymphocytes (CTLs).
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of A18-Iso5-2DC18
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for the ionizable lipid A18-Iso5-2DC18. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary source of information for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented with the specific information contained in the this compound SDS and your institution's established safety protocols.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. These properties are essential for correct handling and storage but do not solely dictate disposal procedures.
| Property | Value | Source |
| Molecular Weight | 768.3 g/mol | [1] |
| CAS Number | 2412492-09-0 | [1] |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | Ambient | [1] |
Standard Operating Procedure for Disposal
The disposal of this compound, as with any laboratory chemical, must be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps.
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal method for any chemical. It contains specific sections on hazards, handling, and disposal considerations.
-
Obtain the SDS: Request the SDS from the supplier of this compound. BroadPharm, for instance, indicates that the SDS is available upon inquiry[1].
-
Review Key Sections:
-
Section 2: Hazards Identification: This will inform you of the potential physical and health hazards.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 13: Disposal Considerations: This section will provide specific instructions for disposal.
-
Step 2: Characterize the Waste
The waste containing this compound may be in various forms (e.g., pure substance, in solution, or in lipid nanoparticles).
-
Pure Compound: Unused or expired this compound.
-
Contaminated Materials: Items such as gloves, pipette tips, and vials that have come into contact with the compound.
-
Solutions: this compound dissolved in solvents (e.g., ethanol, DMSO). The solvent will significantly impact the disposal route.
Step 3: Segregate and Contain the Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal.
-
Use Compatible Containers: Store chemical waste in containers that are compatible with the waste materials. For instance, many organic solvents should be stored in glass or specific types of plastic containers.
-
Label Containers Clearly: All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound"), any solvents present, and the appropriate hazard warnings.
-
Separate Waste Streams: Do not mix different types of chemical waste. For example, chlorinated and non-chlorinated solvents should be kept separate. Solid and liquid waste should also be in separate containers.
Step 4: Determine the Disposal Pathway
Based on the SDS and your institution's guidelines, determine the correct disposal method.
-
Hazardous Waste Collection: Most research chemicals, especially those with limited toxicological data, should be disposed of as hazardous waste. This involves collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Incineration: Organic solvents and other combustible materials are often disposed of via controlled incineration.
-
Drain Disposal (Unlikely): It is highly unlikely that this compound can be disposed of down the drain. Drain disposal is typically reserved for small quantities of water-soluble, non-hazardous materials such as certain salts and dilute acids or bases. Do not dispose of this compound down the sink unless explicitly permitted by the SDS and your local EHS office.
Step 5: Arrange for Pickup and Disposal
Follow your institution's procedures for having chemical waste removed from your laboratory. This usually involves submitting a request to the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps to follow when determining the proper disposal procedure for a laboratory chemical like this compound.
Caption: Logical workflow for determining the proper chemical disposal procedure.
This workflow emphasizes that in the absence of specific non-hazardous disposal instructions, laboratory chemicals should be treated as hazardous waste. Given that this compound is a novel research compound, it is imperative to handle its disposal with the utmost caution.
References
Personal protective equipment for handling A18-Iso5-2DC18
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of A18-Iso5-2DC18 (CAS No. 2412492-09-0), a cyclic lipidoid utilized in scientific research. Given that this compound is a novel research chemical, it is imperative to handle it with the utmost care, assuming it to be hazardous in the absence of comprehensive toxicological data.
This compound is identified as a cyclic lipidoid that partially activates the STING (stimulator of interferon genes) pathway, promotes mRNA protein expression, and induces a strong immune response.[1][2] It is often used in melanoma research.[1] As a member of the ionizable cationic lipids class, it is essential to follow stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[3]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.[4]
| Control Type | Specification | Purpose |
| Engineering | Certified Chemical Fume Hood | To prevent the inhalation of any powders or vapors. |
| Engineering | Enclosure for Powder Weighing | To minimize the generation of aerosols when handling the solid compound. |
| PPE: Hand | Nitrile or Neoprene Gloves (double-gloving is recommended) | To prevent skin contact. It is important to check for breakthrough times. |
| PPE: Eye | Chemical Safety Goggles or a Face Shield | To protect the eyes from splashes or airborne particles. |
| PPE: Body | Fully-fastened Laboratory Coat | To protect skin and clothing from contamination. |
| PPE: Respiratory | N95 or higher-rated respirator (if handling outside a fume hood) | To prevent the inhalation of fine particles. |
Experimental Workflow and Handling Protocols
Adherence to strict protocols is critical for both safety and the integrity of the experiment.
Caption: A generalized workflow for the safe handling of this compound.
Weighing and Solution Preparation:
-
Preparation: Before entering the designated handling area, ensure all required PPE is correctly worn. Verify that the chemical fume hood or balance enclosure is functioning correctly.
-
Weighing: Handle the compound within a fume hood or a powder-coated balance enclosure to minimize the risk of aerosol generation.
-
Solution Preparation: this compound is soluble in DMSO and Methanol. Use appropriate solvent-resistant gloves and eye protection during dissolution.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound at -80°C for up to six months or at -20°C for one month, protected from light. Keep the compound in a designated, ventilated, and access-controlled storage area. If the material is sensitive to moisture, store it in a desiccator. All containers must be clearly labeled with the compound's identity and associated hazards.
-
Disposal: All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, should be disposed of in a designated hazardous waste container. Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
For a small spill, and if you are trained to do so, use an appropriate spill kit while wearing full PPE.
-
For large spills, evacuate the laboratory and contact the institutional safety office.
Signaling Pathway
The following diagram illustrates the role of this compound in activating the STING pathway.
Caption: Activation of the STING pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
